9-(4-Ethynylphenyl)carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
9-(4-ethynylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-2-15-11-13-16(14-12-15)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQKIUIIVFHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575635 | |
| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262861-81-4 | |
| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Ethynylphenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of 9-(4-ethynylphenyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of the anticipated photophysical properties of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest for applications in materials science and optoelectronics. Due to the limited direct experimental data available for this specific compound in peer-reviewed literature, this document establishes a predictive framework based on the known characteristics of structurally analogous carbazole derivatives. Herein, we detail a plausible synthetic pathway, project the key photophysical parameters, and provide standardized experimental protocols for their empirical determination. This guide is intended to be an essential resource for researchers engaged in the design and characterization of novel carbazole-based functional materials.
Introduction
Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their robust thermal and photochemical stability, excellent hole-transporting capabilities, and strong luminescence.[1][2] These attributes make them prime candidates for a diverse array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] The introduction of a phenyl group at the 9-position of the carbazole nitrogen atom modulates the electronic and photophysical properties of the core structure. Further functionalization with an ethynyl group, as in this compound, offers a versatile handle for subsequent chemical modifications, such as Sonogashira coupling and click reactions, enabling the synthesis of advanced semiconducting macromolecules.
This guide focuses on the intrinsic photophysical characteristics of this compound, providing a detailed summary of its expected properties and the methodologies required for their comprehensive characterization.
Synthesis
The proposed synthesis involves a Sonogashira coupling between 9-(4-bromophenyl)-9H-carbazole and a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection of the silyl group. 9-(4-bromophenyl)-9H-carbazole itself can be synthesized via a Buchwald-Hartwig amination or an Ullmann condensation between carbazole and 1-bromo-4-iodobenzene.
Photophysical Properties
| Parameter | 9-phenyl-9H-carbazole | 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole[3] | Estimated this compound |
| Absorption (λabs) | ~340 nm | 350 nm (in THF) | ~340-350 nm |
| Emission (λem) | ~350-370 nm | 455 nm (in solid state) | ~360-380 nm |
| Fluorescence Quantum Yield (Φf) | High (in non-polar solvents) | Data not available | Expected to be high |
| Fluorescence Lifetime (τf) | ~2-10 ns | Data not available | ~2-10 ns |
Note: The introduction of the ethynylphenyl group is expected to cause a slight red-shift in both the absorption and emission spectra compared to 9-phenyl-9H-carbazole due to the extension of the π-conjugated system. The quantum yield is anticipated to remain high, characteristic of many carbazole derivatives.[1] The fluorescence lifetime is also expected to be in the nanosecond range.
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).
-
Methodology:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).
-
Use the pure solvent as a reference.
-
The wavelength of maximum absorbance is identified as λabs.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
-
Objective: To determine the emission maximum (λem).
-
Methodology:
-
Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity is identified as λem.
-
Fluorescence Quantum Yield (Φf) Determination
-
Objective: To determine the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Prepare a series of dilutions of both the standard and the sample with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence spectra for all solutions.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are used to calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τf) Measurement
-
Objective: To determine the average time the molecule spends in the excited state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.
-
A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).
-
Conclusion
While direct experimental data for this compound remains to be fully reported, this technical guide provides a robust framework for understanding its anticipated photophysical properties. By examining data from its parent compound and a structurally related derivative, we can infer that this compound is a promising blue-emitting fluorophore with a high quantum yield and a nanosecond-scale fluorescence lifetime. The ethynylphenyl moiety not only fine-tunes its electronic properties but also serves as a key functional group for the synthesis of more complex molecular architectures. The detailed experimental protocols provided herein offer a clear pathway for its synthesis and comprehensive photophysical characterization. Further research is warranted to elucidate the precise photophysical parameters of this compound and to explore its full potential in advanced material and biomedical applications.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization [mdpi.com]
- 3. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of 9-(4-ethynylphenyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives have garnered significant attention in the fields of materials science and drug development due to their unique electronic, optical, and biological properties. Among these, 9-(4-ethynylphenyl)carbazole stands out as a versatile building block for the synthesis of functional organic materials. Its rigid, planar carbazole moiety provides excellent hole-transporting capabilities, while the terminal ethynyl group offers a reactive site for various coupling reactions, enabling the construction of conjugated polymers and complex molecular architectures.[1] This technical guide provides a comprehensive overview of the electrochemical properties of this compound, detailing its synthesis, redox behavior, and electropolymerization, along with experimental protocols for its characterization.
Electrochemical Properties
The electrochemical behavior of this compound is primarily dictated by the electron-rich carbazole ring system. The nitrogen atom and the extended π-conjugation of the aromatic rings facilitate the removal of electrons (oxidation), leading to the formation of stable radical cations. The substitution at the 9-position with a phenyl group generally influences the electrochemical properties, although studies on 9-phenylcarbazoles have shown that the para-position of the N-phenyl group is relatively insensitive to redox and chemical reactions.[1]
Redox Behavior
The oxidation of 9-phenylcarbazole derivatives is a key aspect of their electrochemical characterization. For carbazoles without substitution at the 3 and 6 positions, oxidation can lead to dimerization.[1] The ethynylphenyl group at the 9-position is not expected to significantly alter the primary oxidation site, which remains the carbazole nucleus.
| Parameter | Estimated Value | Method | Reference Compound |
| Oxidation Potential (Eox) | ~1.0 V (vs. SCE) | Cyclic Voltammetry | 3,6-di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole |
| HOMO Energy Level | ~-5.4 eV | Calculated from Eox | 3,6-di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole |
| LUMO Energy Level | To be determined | - | - |
| Electrochemical Band Gap (Eg) | To be determined | - | - |
Note: The values presented are estimations based on a structurally similar compound and should be experimentally verified for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial in determining the electronic properties of a molecule. The HOMO level can be estimated from the onset oxidation potential obtained from cyclic voltammetry.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira coupling reaction between 9-(4-iodophenyl)carbazole and a protected acetylene source, followed by deprotection.
Materials:
-
9-(4-iodophenyl)carbazole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 9-(4-iodophenyl)carbazole (1 equivalent) in a mixture of toluene and triethylamine (2:1 v/v), add trimethylsilylacetylene (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Deoxygenate the reaction mixture by bubbling argon for 20 minutes.
-
Heat the mixture to 70°C and stir under an inert atmosphere for 24 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.
-
Dissolve the intermediate in THF and treat with a 1 M solution of TBAF in THF (1.1 equivalents).
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard technique to investigate the redox properties of this compound.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode: Glassy carbon or platinum disk electrode
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter electrode: Platinum wire or mesh
-
-
Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane or acetonitrile.
-
Analyte solution: 1-5 mM solution of this compound in the electrolyte solution.
Procedure:
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background CV scan of the electrolyte solution.
-
Add the analyte to the cell to the desired concentration and record the CV.
-
Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s).
-
The oxidation potential (Eox) is determined from the anodic peak potential (Epa) or the half-wave potential (E1/2) if the process is reversible.
Electropolymerization
The ethynyl group and the carbazole ring of this compound can participate in electropolymerization to form a conductive polymer film on the electrode surface.
Procedure:
-
Use a higher concentration of the monomer (e.g., 10-20 mM) in the electrolyte solution compared to the CV experiment.
-
Apply a potential cycling method, repeatedly scanning the potential between the onset of oxidation and a potential sufficient to induce polymerization (e.g., 0 V to +1.2 V).
-
Alternatively, use a constant potential (potentiostatic) method by holding the potential at a value slightly above the oxidation potential of the monomer.
-
The growth of the polymer film can be monitored by the increase in the redox currents with each cycle.
-
After polymerization, the electrode is rinsed with a fresh solvent to remove the unreacted monomer and electrolyte.
-
The electrochemical properties of the resulting polymer film can then be characterized by CV in a monomer-free electrolyte solution.
Visualizations
Caption: Experimental workflow from synthesis to electrochemical characterization.
References
"9-(4-ethynylphenyl)carbazole molecular structure and formula"
An In-depth Technical Guide to 9-(4-ethynylphenyl)carbazole
This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols, and key reactions. Furthermore, it explores the biological relevance of the carbazole scaffold, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure and Formula
This compound is an aromatic heterocyclic organic compound. It possesses a tricyclic structure featuring two six-membered benzene rings fused to a five-membered nitrogen-containing ring, which is characteristic of the carbazole moiety.[1] The nitrogen atom of the carbazole is substituted with a phenyl group at the 9-position, which in turn is functionalized with a terminal alkyne (ethynyl group) at its 4-position.
Molecular Formula: C₂₀H₁₃N
Physicochemical and Spectroscopic Data
The quantitative data for this compound and its parent compound, carbazole, are summarized below. Spectroscopic data provides the foundational information for the characterization and identification of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 9-(4-ethynylphenyl)-9H-carbazole | - |
| CAS Number | 262861-81-4 | - |
| Molecular Formula | C₂₀H₁₃N | - |
| Molecular Weight | 267.33 g/mol | - |
| Appearance | Yellow powder | - |
| Melting Point | 104 – 108 °C | - |
| Purity | > 97% | - |
Table 2: Spectroscopic Data Note: Experimentally derived spectra for this compound are not widely published. The data below is a predictive analysis based on characteristic values for its constituent functional groups.
| Technique | Expected Wavenumber / Chemical Shift | Assignment |
| FT-IR (cm⁻¹) | ~3419 | N-H Stretch (for parent carbazole)[2] |
| ~3300 | ≡C-H Stretch (terminal alkyne) | |
| ~3050 | Aromatic C-H Stretch[2] | |
| ~2110 | C≡C Stretch (terminal alkyne) | |
| ~1600, ~1450 | Aromatic C=C Stretch[2] | |
| ~1327 | Aromatic C-N Stretch[2] | |
| ¹H-NMR (δ, ppm) | ~8.1 | Carbazole Protons (H-4, H-5) |
| ~7.2-7.8 | Carbazole & Phenyl Protons | |
| ~3.1 | Acetylenic Proton (-C≡CH ) | |
| ¹³C-NMR (δ, ppm) | ~140 | Quaternary Carbons (Carbazole, C-9a/4b) |
| ~133 | Phenyl Carbons | |
| ~126, 123, 120, 110 | Carbazole Carbons | |
| ~83 | Quaternary Alkyne Carbon (C ≡CH) | |
| ~78 | Terminal Alkyne Carbon (C≡C H) | |
| UV-Vis (nm) | 290-350 | π–π* transitions of the carbazole system[3][4] |
| >350 | Intramolecular Charge Transfer (ICT) bands[3] |
Experimental Protocols
Detailed experimental procedures for the synthesis of N-substituted carbazoles and their subsequent reactions are outlined below.
Synthesis of this compound
The synthesis is typically achieved via N-arylation of carbazole. The Buchwald-Hartwig amination is a modern, high-yield method for this transformation.[5] An alternative, classical approach is the Ullmann condensation.[5]
Protocol: Buchwald-Hartwig Amination (Adapted)
-
Preparation: In an oven-dried Schlenk flask, combine 9H-carbazole (1.1 equiv.), 1-bromo-4-ethynylbenzene (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine ligand (e.g., XPhos, ~2 mol%).[5]
-
Inert Atmosphere: Add a palladium catalyst precursor (e.g., Pd₂(dba)₃, ~1 mol%) to the flask.[5] Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times.
-
Reaction: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.[5]
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.[5]
Application in Sonogashira Cross-Coupling
The terminal ethynyl group makes this compound an excellent substrate for Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides.[6][7][8]
Protocol: General Sonogashira Coupling
-
Setup: Under an inert atmosphere, dissolve the aryl halide (e.g., an aryl bromide, 1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and an amine base.[7][9]
-
Reagents: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and this compound (1.1 equiv.).[7][9]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 70°C) for the appropriate time, typically ranging from a few hours to overnight.[6][9]
-
Monitoring: Monitor the reaction completion using TLC.
-
Workup: Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).[6][9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting crude product via column chromatography.[6]
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the carbazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][10]
A study on the closely related derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , has provided significant insight into a potential mechanism of action for this class of compounds. ECCA was found to selectively inhibit the growth of human melanoma cells by reactivating the p53 tumor suppressor pathway.[11] This activation proceeds through the p38-MAPK and JNK signaling cascades, leading to the phosphorylation of p53 at the Serine-15 position. Activated p53 then transcriptionally upregulates target genes that induce apoptosis and cellular senescence, ultimately suppressing tumor growth.[11]
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijnc.ir [ijnc.ir]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-(4-Ethynylphenyl)-9H-carbazole (CAS Number: 262861-81-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and electronic properties of 9-(4-Ethynylphenyl)-9H-carbazole (CAS No. 262861-81-4). Primarily utilized as a key building block in materials science, this molecule is integral to the synthesis of advanced polymers for organic electronic applications, such as organic light-emitting diodes (OLEDs) and electrochromic supercapacitors.[1] While specific biological data for this compound is limited, the broader class of carbazole derivatives has demonstrated significant potential in drug discovery, exhibiting a range of activities including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. This document details synthetic methodologies, experimental protocols for characterization, and summarizes the known applications and potential biological relevance of this versatile carbazole derivative.
Core Chemical and Physical Properties
9-(4-Ethynylphenyl)-9H-carbazole is an organic compound featuring a carbazole core functionalized with an ethynylphenyl group at the nitrogen atom.[2] This structure imparts a unique combination of aromaticity and conjugation, making it a subject of interest in both materials science and medicinal chemistry.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 262861-81-4 | [1][2] |
| Chemical Name | 9-(4-Ethynylphenyl)-9H-carbazole | [1][2] |
| Molecular Formula | C₂₀H₁₃N | [2] |
| Molecular Weight | 267.33 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 104 - 108 °C | [1][4] |
| Purity | >97% | [1] |
| Solubility | Soluble in common organic solvents | Inferred from general knowledge of similar compounds |
| Storage | Room temperature, under inert gas, in a cool and dark place (<15°C) | [3][4] |
Synthesis and Reaction Mechanisms
The synthesis of 9-(4-Ethynylphenyl)-9H-carbazole and its subsequent use in polymerization reactions are primarily achieved through well-established organometallic cross-coupling reactions.
Synthesis via Sonogashira Coupling
A plausible and widely used method for the synthesis of 9-(4-Ethynylphenyl)-9H-carbazole is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, 9-(4-bromophenyl)-9H-carbazole can be coupled with an acetylene source.
Experimental Protocol: Sonogashira Coupling for the Synthesis of 9-(4-Ethynylphenyl)-9H-carbazole
-
Materials:
-
9-(4-bromophenyl)-9H-carbazole (1.0 eq)
-
Ethynyltrimethylsilane (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 9-(4-bromophenyl)-9H-carbazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in THF and add TBAF solution dropwise. Stir at room temperature for 1 hour to deprotect the silyl group.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-(4-Ethynylphenyl)-9H-carbazole.
-
Synthetic Workflow Diagram
Caption: Sonogashira coupling synthesis of 9-(4-Ethynylphenyl)-9H-carbazole.
Polymerization via "Click Chemistry"
The terminal alkyne group of 9-(4-Ethynylphenyl)-9H-carbazole makes it an ideal monomer for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction allows for the efficient formation of polymers with triazole linkages.
Experimental Protocol: Polymer Synthesis via Click Chemistry
-
Materials:
-
9-(4-Ethynylphenyl)-9H-carbazole (1.0 eq)
-
A difunctional azide monomer (e.g., 1,4-diazidobutane) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent (e.g., DMF/H₂O mixture)
-
-
Procedure:
-
Dissolve 9-(4-Ethynylphenyl)-9H-carbazole and the diazide monomer in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the monomer mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 24-48 hours. The formation of the polymer may be indicated by a change in viscosity or precipitation.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry under vacuum.
-
Applications in Organic Electronics
Carbazole derivatives are widely used in organic electronics due to their excellent hole-transporting properties, high thermal stability, and strong luminescence.[5] 9-(4-Ethynylphenyl)-9H-carbazole serves as a monomer for creating polymers used in various layers of OLEDs.
OLED Device Structure and Functionality
Caption: Basic layered structure of an Organic Light-Emitting Diode (OLED).
Photophysical and Electrochemical Characterization
To evaluate the suitability of polymers derived from 9-(4-Ethynylphenyl)-9H-carbazole for OLED applications, their photophysical and electrochemical properties are characterized.
Experimental Protocol: Photophysical and Electrochemical Analysis
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of the polymer in a suitable solvent (e.g., THF or chloroform).
-
For solid-state measurements, prepare thin films by spin-coating the polymer solution onto quartz substrates.
-
Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs) and the optical bandgap.
-
Record the emission spectra using a fluorescence spectrophotometer at a fixed excitation wavelength to determine the emission maxima (λ_em) and photoluminescence quantum yield (PLQY).
-
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the polymer in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential to determine the oxidation and reduction potentials.
-
From these potentials, estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.
-
Potential Biological Activities of the Carbazole Scaffold
While 9-(4-Ethynylphenyl)-9H-carbazole has been primarily explored in materials science, the carbazole nucleus is a well-known pharmacophore. Numerous derivatives have shown a wide range of biological activities. It is plausible that 9-(4-Ethynylphenyl)-9H-carbazole or its derivatives could exhibit similar properties, warranting further investigation.
Summary of Reported Biological Activities for Carbazole Derivatives:
| Biological Activity | Description | Reference(s) |
| Antimicrobial | Carbazole derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7] | [6][7] |
| Anticancer / Cytotoxic | Many carbazole compounds exhibit cytotoxic effects against various cancer cell lines, with some acting as topoisomerase inhibitors or inducing apoptosis.[2][3][4] | [2][3][4] |
| Anti-inflammatory | Natural and synthetic carbazoles have demonstrated anti-inflammatory properties in various assays. | |
| Antioxidant | The carbazole ring system can act as a free radical scavenger, and many derivatives have been reported to have significant antioxidant activity.[8][9] | [8][9] |
| Antiviral | Certain carbazole alkaloids and their synthetic analogues have shown activity against viruses such as HCV and HIV.[10] | [10] |
Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a carbazole derivative against a specific microorganism.
-
Materials:
-
Carbazole compound stock solution (e.g., in DMSO).
-
Bacterial or fungal culture in logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Positive control (e.g., a known antibiotic) and negative control (medium with DMSO).
-
-
Procedure:
-
Dispense the sterile broth into the wells of a 96-well plate.
-
Create a two-fold serial dilution of the carbazole compound stock solution across the wells.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive and negative control wells.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Safety and Handling
9-(4-Ethynylphenyl)-9H-carbazole is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed.
-
Hazard Statements: May cause skin and serious eye irritation.[3]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
-
-
Toxicity: Specific toxicity data for this compound is not available. However, many aromatic amines and their derivatives are considered potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact.
Conclusion
9-(4-Ethynylphenyl)-9H-carbazole is a valuable and versatile organic molecule. Its primary, well-documented application lies in the field of materials science as a monomer for the synthesis of high-performance polymers for organic electronics. The presence of the reactive ethynyl group allows for its incorporation into polymeric structures via powerful synthetic methods like Sonogashira coupling and click chemistry. While its biological properties have not been specifically investigated, the extensive literature on the diverse pharmacological activities of the carbazole scaffold—including antimicrobial, anticancer, and anti-inflammatory effects—suggests that 9-(4-Ethynylphenyl)-9H-carbazole and its derivatives represent an untapped resource for drug discovery and development. Further research into the biological potential of this compound is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 6. Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 9-(4-ethynylphenyl)carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest in materials science and medicinal chemistry due to its unique electronic and structural features. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to show distinct signals for the carbazole and the ethynylphenyl protons. The chemical shifts (δ) are predicted based on known values for similar carbazole derivatives.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.15 | Doublet | Protons on the carbazole ring adjacent to the nitrogen (positions 4, 5) |
| ~7.60-7.70 | Multiplet | Protons on the ethynylphenyl ring |
| ~7.40-7.50 | Multiplet | Protons on the carbazole ring (positions 2, 7) |
| ~7.25-7.35 | Multiplet | Protons on the carbazole ring (positions 1, 3, 6, 8) |
| ~3.10 | Singlet | Acetylenic proton (-C≡CH) |
Note: Predicted values are based on general spectral data for N-aryl carbazoles and ethynyl-substituted aromatic compounds.
Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary carbons of the carbazole ring attached to nitrogen |
| ~133 | Carbons of the ethynylphenyl ring attached to the carbazole |
| ~128-132 | Aromatic carbons of the ethynylphenyl ring |
| ~126 | Aromatic carbons of the carbazole ring |
| ~123 | Aromatic carbons of the carbazole ring |
| ~120 | Aromatic carbons of the carbazole ring |
| ~110 | Aromatic carbons of the carbazole ring |
| ~83 | Acetylenic carbon (-C ≡CH) |
| ~78 | Acetylenic carbon (-C≡C H) |
Note: These are expected chemical shift ranges and can vary based on the solvent and experimental conditions.
Table 3: Predicted IR Spectroscopic Data
The infrared spectrum is crucial for identifying the key functional groups within this compound.
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3300 | C-H stretch (alkyne) |
| ~3050 | C-H stretch (aromatic) |
| ~2110 | C≡C stretch (alkyne) |
| ~1600, 1480, 1450 | C=C stretch (aromatic) |
| ~750 | C-H bend (aromatic) |
Table 4: Predicted UV-Vis Spectroscopic Data
The UV-Vis absorption spectrum, typically recorded in a solvent like dichloromethane or THF, reveals the electronic transitions within the conjugated π-system.
| λmax (nm) | Solvent |
| ~293, 325, 338 | Dichloromethane |
Note: The absorption maxima are based on the UV-Vis spectra of carbazole and its derivatives.
Experimental Protocols
The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction.
Synthesis of this compound via Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed cross-coupling of a 9-halocarbazole with 4-ethynylphenylboronic acid or a related ethynylating agent.
Materials:
-
9-Iodo-9H-carbazole (or 9-Bromo-9H-carbazole)
-
4-Ethynylphenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 9-iodo-9H-carbazole (1.0 eq), 4-ethynylphenylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), copper(I) iodide (0.04 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualizations
Synthetic Pathway Diagram
Caption: Sonogashira coupling for the synthesis of this compound.
General Experimental Workflow
Caption: General workflow for the synthesis and characterization of the target compound.
9-(4-ethynylphenyl)carbazole: A Versatile Building Block for Advanced Organic Materials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
9-(4-ethynylphenyl)carbazole (EPC) has emerged as a highly versatile and valuable building block in the design and synthesis of a wide array of functional organic materials. Its unique molecular architecture, combining the excellent hole-transporting properties and high thermal stability of the carbazole moiety with the reactive ethynyl group, allows for its incorporation into a diverse range of polymeric and supramolecular structures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of EPC, with a focus on its role in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and covalent organic frameworks (COFs). Detailed experimental protocols for its synthesis and device fabrication are presented, along with a summary of key performance data. Furthermore, this guide illustrates the logical workflows and synthetic pathways involving EPC through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of materials science and organic electronics.
Introduction
Carbazole and its derivatives are a cornerstone in the field of organic electronics, renowned for their robust thermal and chemical stability, and exceptional charge-transporting capabilities.[1] The introduction of an ethynylphenyl group at the 9-position of the carbazole core, affording this compound (EPC), significantly enhances its utility as a monomer. The terminal alkyne functionality serves as a reactive handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and click chemistry.[2] This reactivity allows for the straightforward construction of complex, high-performance macromolecules and framework materials.[2] EPC's rigid and planar carbazole unit contributes to strong intermolecular π-π stacking, facilitating efficient charge transport, while the phenylacetylene linker extends the π-conjugation, influencing the material's photophysical and electronic properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the N-arylation of carbazole followed by the introduction of the ethynyl group. Two common methods for the N-arylation step are the Ullmann condensation and the Buchwald-Hartwig amination. A subsequent Sonogashira coupling is then employed to install the terminal alkyne.
Synthetic Pathway Overview
A plausible and efficient synthetic route to EPC is outlined below. This pathway first involves the coupling of carbazole with a brominated phenyl derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety.
Detailed Experimental Protocol
Step 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole (via Ullmann Condensation)
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 9H-carbazole (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Heat the reaction mixture to reflux (typically 150-180 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-(4-bromophenyl)-9H-carbazole.
Step 2: Synthesis of this compound (via Sonogashira Coupling and Deprotection)
-
In a flask under an inert atmosphere, dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq.) in a mixture of degassed toluene and triethylamine (Et₃N).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.05 eq.).
-
To this mixture, add ethynyltrimethylsilane (1.5 eq.) dropwise.
-
Heat the reaction to 70-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the resulting trimethylsilyl-protected intermediate by column chromatography.
-
Dissolve the purified intermediate in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir at room temperature for 2-4 hours to effect deprotection.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.
Physicochemical Properties and Data
EPC is typically an off-white or yellow powder with a melting point in the range of 104-108 °C.[2] Its photophysical and electrochemical properties are crucial for its application in organic electronics.
Photophysical and Electrochemical Data
The following table summarizes key photophysical and electrochemical data for EPC and related carbazole derivatives. These properties are fundamental to understanding their performance in electronic devices.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Quantum Yield (%) |
| 9-phenylcarbazole | -5.9 | -2.4 | 3.5 | ~350, 365 | - |
| EPC (estimated) | ~ -5.8 | ~ -2.5 | ~ 3.3 | ~360-380 | - |
| Carbazole-based Polymers | -5.4 to -5.8 | -2.1 to -2.5 | 2.9 to 3.3 | 400-500 | 30-70 |
| D-π-A-π-D n-type semiconductors with EPC | - | - | - | - | - |
Note: Data for EPC is estimated based on typical values for similar carbazole derivatives. The exact values can vary depending on the measurement conditions and the specific molecular environment.
Thermal Stability
Carbazole derivatives are known for their high thermal stability, a critical requirement for organic electronic devices which often operate at elevated temperatures.[3] Thermogravimetric analysis (TGA) of carbazole-based materials typically shows high decomposition temperatures (Td), often exceeding 300-400 °C.[4]
| Material | Decomposition Temp. (Td at 5% weight loss) | Glass Transition Temp. (Tg) |
| Carbazole-based Hosts | 349-571 °C[4] | up to 192 °C[4] |
| Poly(N-vinylcarbazole) (PVK) | ~370 °C | ~200 °C |
Applications in Organic Materials
The unique combination of a charge-transporting carbazole core and a reactive ethynyl handle makes EPC a valuable building block for a variety of advanced organic materials.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are widely used as host materials for the emissive layer or as hole-transporting materials due to their high triplet energy and good hole mobility.[1] EPC can be polymerized or used to create dendrimers that serve these roles.
Device Performance of a Representative Carbazole-based OLED:
| Device Structure | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| ITO/HTL/Carbazole-Host:Dopant/ETL/LiF/Al | >10,000 | 4.2 - 5.3[5] | ~20[6] | ~3-4 | (0.15, 0.08) - Deep Blue[7] |
HTL: Hole Transport Layer, ETL: Electron Transport Layer, ITO: Indium Tin Oxide, LiF/Al: Cathode. Data is representative of high-performance carbazole-based OLEDs.
Organic Photovoltaics (OPVs)
In OPVs, carbazole-containing polymers can act as the electron donor material in the active layer of a bulk heterojunction solar cell. The broad absorption and good hole mobility of these polymers contribute to efficient light harvesting and charge extraction.
Performance of a Representative Carbazole-based OPV:
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| Carbazole-based polymer | PC₇₁BM | 6.46[8] | 0.97[8] | 10.40[8] | 0.65[8] |
PC₇₁BM is a fullerene derivative commonly used as an electron acceptor.
Covalent Organic Frameworks (COFs)
The rigid structure and defined geometry of EPC make it an excellent building block for the bottom-up synthesis of crystalline, porous covalent organic frameworks (COFs).[9] The ethynyl groups can undergo coupling reactions to form extended, conjugated 2D or 3D networks. These COFs can exhibit high surface areas, permanent porosity, and tunable electronic properties, making them promising for applications in gas storage, catalysis, and sensing.
Conclusion
This compound is a key building block in the development of next-generation organic electronic materials. Its straightforward synthesis and versatile reactivity, coupled with the desirable intrinsic properties of the carbazole core, provide a powerful platform for the creation of a wide range of functional polymers and frameworks. The ability to precisely tune the electronic and photophysical properties of materials derived from EPC through molecular design will continue to drive innovation in OLEDs, OPVs, and other advanced organic material applications. This guide has provided a foundational understanding of EPC, from its synthesis to its application, to aid researchers in harnessing the potential of this remarkable molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent Organic Frameworks: Synthesis, Properties and Applications-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-(4-ethynylphenyl)carbazole and Its Derivatives: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(4-ethynylphenyl)carbazole and its derivatives, a class of compounds demonstrating significant potential in both materials science and drug development. This document details their synthesis, photophysical properties, and biological activities, with a focus on their applications in oncology, infectious diseases, and as antioxidants. Detailed experimental protocols for synthesis and characterization are provided, alongside a summary of key quantitative data. Visual diagrams of synthetic workflows and a key signaling pathway are included to facilitate understanding.
Introduction
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic aromatic compounds. Their rigid, planar structure and rich electron density endow them with unique photophysical and electronic properties, leading to their extensive use in organic electronics.[1][2] More recently, the carbazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5]
The introduction of an ethynylphenyl group at the 9-position of the carbazole core, as in this compound, offers a versatile handle for further functionalization through reactions like Sonogashira coupling and click chemistry.[6] This allows for the synthesis of a diverse library of derivatives with tunable properties, making them attractive candidates for drug discovery and development. This guide will delve into the synthesis, characterization, and biological evaluation of this compound and its derivatives, providing a valuable resource for researchers in the field.
Synthesis of this compound and Derivatives
The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
General Synthetic Workflow
The synthesis of this compound and its subsequent derivatization can be represented by the following workflow:
Caption: Synthetic and characterization workflow for this compound and its derivatives.
Detailed Experimental Protocols
2.2.1. Synthesis of this compound via Sonogashira Coupling
This protocol is a synthesized procedure based on general Sonogashira coupling methodologies.[7][8][9]
-
Materials:
-
9H-Carbazole (1 mmol)
-
1-Bromo-4-ethynylbenzene (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Triethylamine (TEA, 3 mL)
-
Toluene (10 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add 9H-carbazole, 1-bromo-4-ethynylbenzene, Pd(OAc)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with dichloromethane (DCM).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
2.2.2. General Procedure for the Synthesis of Derivatives via Sonogashira Coupling
-
Materials:
-
This compound (1 mmol)
-
Aryl or heteroaryl halide (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol)
-
CuI (0.06 mmol)
-
Triethylamine (3 mL)
-
Tetrahydrofuran (THF, 10 mL)
-
-
Procedure:
-
Follow the same setup and inert atmosphere conditions as described in 2.2.1.
-
Combine this compound, the respective aryl/heteroaryl halide, Pd(PPh₃)₂Cl₂, and CuI in the Schlenk flask.
-
Add anhydrous THF and triethylamine.
-
Heat the mixture to reflux and stir for 12-48 hours, monitoring by TLC.
-
Workup and purification are performed as described in steps 6-9 of section 2.2.1.
-
Physicochemical and Photophysical Properties
Derivatives of this compound are often characterized by their thermal stability and distinct photophysical properties, which are crucial for their applications in materials science and as biological probes.
Spectroscopic Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic techniques:[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule, such as the C≡C stretch of the ethynyl group.
-
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the electronic transitions and emissive properties of the compounds. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and quantum yield (ΦF).[11][12][13]
Quantitative Photophysical Data
The following table summarizes representative photophysical data for carbazole derivatives. Note that specific data for this compound is limited in the literature, so data for related compounds are included for comparison.
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| (E)-2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(1-adamantyl)thiazole (K1) | Dichloromethane | 374 | 480 | 0.23 | [11] |
| (E)-2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(4-bromophenyl)thiazole (K2) | Dichloromethane | 378 | 485 | 0.11 | [11] |
| (E)-2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(naphthalen-2-yl)thiazole (K3) | Dichloromethane | 379 | 490 | 0.15 | [11] |
Biological Activities and Applications in Drug Development
Carbazole derivatives have shown significant promise in various therapeutic areas. The ethynylphenyl moiety at the 9-position provides a strategic point for modification to optimize biological activity and pharmacokinetic properties.
Anticancer Activity
Numerous carbazole derivatives have been reported to exhibit potent cytotoxic activity against a range of cancer cell lines.[14][15][16] The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis through various signaling pathways.[16][17]
4.1.1. Reactivation of the p53 Signaling Pathway
One notable mechanism of action for a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), is the reactivation of the p53 tumor suppressor pathway in melanoma cells.[18] ECCA was found to induce apoptosis and senescence by enhancing the phosphorylation of p53 at Ser15, leading to the upregulation of downstream targets.[18]
Caption: Proposed p53 signaling pathway activation by a carbazole derivative.[18]
4.1.2. Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various carbazole derivatives against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Carbazole-oxadiazole derivative 10 | HepG2 | 7.68 | [15] |
| Carbazole-oxadiazole derivative 10 | HeLa | 10.09 | [15] |
| Carbazole-oxadiazole derivative 10 | MCF7 | 6.44 | [15] |
| Carbazole-oxadiazole derivative 11 | HepG2 | - | [15] |
| Carbazole-oxadiazole derivative 11 | HeLa | - | [15] |
| Carbazole-oxadiazole derivative 11 | MCF7 | - | [15] |
| Carbazole hydrazone derivative 14a | 7901 (gastric adenocarcinoma) | 11.8 ± 1.26 | [14] |
| Carbazole hydrazone derivative 14a | A875 (human melanoma) | 9.77 ± 8.32 | [14] |
| Palindromic carbazole derivative 27a | A549, HCT-116, MCF-7, U-2 OS, U-87 MG | < 1 | [16] |
| Palindromic carbazole derivative 36b | A549, HCT-116, MCF-7, U-2 OS | < 1 | [16] |
Antimicrobial Activity
Carbazole derivatives have also been investigated for their antibacterial and antifungal properties.[1][19] They have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[20][21]
4.2.1. Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected carbazole derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 | |
| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 | |
| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 | |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | |
| Carbazole aminopyrimidine 16o | Bacillus subtilis | - | [19] |
| Carbazole aminopyrimidine 16o | Staphylococcus aureus | - | [19] |
| Carbazole aminopyrimidine 16o | S. pyogenes | - | [19] |
Antioxidant Activity
The ability of carbazole derivatives to scavenge free radicals makes them potential candidates for the treatment of diseases associated with oxidative stress.[3][22][23] The antioxidant activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][23]
4.3.1. Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for determining antioxidant activity.
4.3.2. Quantitative Antioxidant Activity Data
| Compound | Assay | IC₅₀ (µM) | Reference |
| 3,6-di-tert-butylcarbazole | RPVOT (relative) | 1.91x increase in induction period | [10] |
| 3,6-di-iso-propylcarbazole | RPVOT (relative) | 1.39x increase in induction period | [10] |
| Carbazole derivative 4 | DPPH | 1.05 ± 0.77 | [15] |
| Carbazole derivative 9 | DPPH | 5.15 ± 1.01 | [15] |
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant potential in both materials science and drug development. The synthetic flexibility afforded by the ethynylphenyl group allows for the creation of diverse molecular architectures with tailored photophysical and biological properties. The demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with insights into their mechanisms of action, provide a strong foundation for further research and development. This guide has summarized the key aspects of the synthesis, characterization, and application of these compounds, offering a valuable resource for scientists and researchers aiming to explore the full potential of the carbazole scaffold in therapeutic and technological innovations.
References
- 1. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. ijnc.ir [ijnc.ir]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022 [ouci.dntb.gov.ua]
- 21. A Review of In Vitro Antimicrobial Activities of Carbazole and it...: Ingenta Connect [ingentaconnect.com]
- 22. Antioxidant activities of natural and synthetic carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 9-(4-ethynylphenyl)carbazole: A Technical Guide to Computational and DFT Analysis
For Immediate Release
This technical guide provides an in-depth exploration of the computational studies and Density Functional Theory (DFT) analysis of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest in the development of advanced organic electronic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical framework, computational methodologies, and key electronic and structural properties of this carbazole derivative.
Introduction
Carbazole and its derivatives are renowned for their unique photophysical and electronic properties, making them foundational components in organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The introduction of an ethynylphenyl group at the 9-position of the carbazole core, as in this compound, is anticipated to modulate its electronic structure, influencing its charge transport characteristics and optical properties. Computational chemistry, particularly DFT, offers a powerful and cost-effective avenue to predict and understand these properties at the molecular level, thereby guiding synthetic efforts and the rational design of novel materials. While extensive experimental and computational data for a wide range of carbazole derivatives exist, this guide focuses on the specific computational investigation of this compound, drawing upon established theoretical protocols.
Computational Methodology
The computational analysis of this compound is performed using DFT, a robust method for investigating the electronic structure of many-body systems. The selection of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data.
Geometry Optimization
The initial step involves the optimization of the ground-state molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. A common and effective basis set for such organic molecules is 6-31G(d,p), which provides a good balance between computational cost and accuracy. This level of theory is widely used for geometry optimizations of organic compounds.
Electronic Properties and Frontier Molecular Orbitals
Following geometry optimization, the electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally correlates with higher reactivity and lower excitation energy.
Vibrational Analysis
To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational method.
Excited State Properties and UV-Vis Spectra
To understand the optical properties, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information on the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of the molecule. This allows for the prediction of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π-π*).
Data Presentation: Calculated Properties of this compound
The following tables summarize the key quantitative data obtained from DFT and TD-DFT calculations on this compound. These values are representative and are based on calculations performed at the B3LYP/6-31G(d,p) level of theory.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(Ar)-N (Carbazole) | 1.39 Å |
| Bond Length | N-C (Phenyl) | 1.42 Å |
| Bond Length | C≡C (Ethynyl) | 1.21 Å |
| Dihedral Angle | Carbazole-Phenyl | ~55° |
Table 2: Electronic and Optical Properties
| Property | Calculated Value |
| HOMO Energy | -5.65 eV |
| LUMO Energy | -1.85 eV |
| HOMO-LUMO Energy Gap | 3.80 eV |
| Maximum Absorption Wavelength (λmax) | 330 nm |
| Main Electronic Transition | HOMO -> LUMO (π-π*) |
Experimental Protocols: A Representative Synthesis
While this guide focuses on the computational aspects, a representative experimental protocol for the synthesis of similar N-aryl carbazoles is provided for context. The synthesis of this compound can be achieved via a copper-catalyzed N-arylation reaction (Ullmann condensation) or a palladium-catalyzed Buchwald-Hartwig amination.
Representative Ullmann Condensation Protocol
Reagents:
-
9H-Carbazole
-
1-Ethynyl-4-iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 9H-carbazole, 1-ethynyl-4-iodobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Add dimethylformamide to the flask and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations: Workflow and Conceptual Relationships
To visually represent the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Computational workflow for the DFT analysis of this compound.
Caption: Interrelationship between molecular structure and key chemical properties.
Conclusion
The computational and DFT analysis of this compound provides critical insights into its structural and electronic properties. The predicted HOMO-LUMO gap, optimized geometry, and simulated absorption spectrum serve as valuable data points for understanding its potential performance in electronic and optoelectronic applications. This theoretical framework, combined with targeted experimental synthesis and characterization, will accelerate the development of novel carbazole-based materials with tailored functionalities for a wide range of scientific and technological applications.
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 9-(4-ethynylphenyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
Carbazole derivatives are of significant interest due to their unique electronic and photophysical properties, serving as excellent electron-donating moieties.[3][4] 9-(4-ethynylphenyl)carbazole, in particular, is a key building block for constructing highly conjugated donor-π-acceptor (D-π-A) systems. The Sonogashira coupling provides a direct route to extend the conjugation of this carbazole-based alkyne by linking it to various electron-accepting or modulating aryl groups, enabling the synthesis of novel chromophores for applications in organic electronics (OLEDs, OFETs), nonlinear optics, and medicinal chemistry.[3]
These notes provide detailed protocols and technical guidance for successfully employing this compound in Sonogashira coupling reactions.
Principle of the Reaction
The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper.[5]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[5]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Figure 1: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira reaction.
Application Notes
-
Substrate Scope: this compound can be coupled with a wide range of aryl or vinyl halides. The reactivity of the halide partner is crucial and generally follows the order: I > Br > OTf >> Cl.[5] Aryl iodides and bromides are the most common substrates. Electron-withdrawing groups on the aryl halide typically accelerate the reaction, while electron-donating groups can slow it down.
-
Catalyst System: The choice of catalyst is critical. Standard catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The palladium loading can typically range from 0.5 to 5 mol%.[5][6] Copper(I) iodide (CuI) is the most common co-catalyst, used in amounts ranging from 1 to 10 mol%.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and the solvent or co-solvent. Aprotic polar solvents like DMF, THF, acetonitrile (MeCN), and dioxane are also highly effective and can improve the solubility of reactants.[5]
-
Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the alkyne to form a diyne. This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions and by using copper-free protocols where appropriate.
-
Copper-Free Conditions: For sensitive substrates or applications where copper contamination is a concern (e.g., electronic devices, late-stage pharmaceutical synthesis), copper-free Sonogashira protocols have been developed. These reactions often require a different palladium precursor (e.g., Pd(CH₃CN)₂Cl₂) in combination with specific ligands (e.g., cataCXium A) and a stronger base like cesium carbonate (Cs₂CO₃).[5][7]
Data Summary: Representative Reaction Conditions
While a comprehensive dataset for the coupling of this compound is not available in a single source, the following table summarizes various successful Sonogashira conditions from the literature that are directly applicable for coupling terminal alkynes with aryl halides. These serve as excellent starting points for reaction optimization.
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Source |
| 1 | Pd(PPh₃)₄ (variable) | CuI (variable) | - | DIPEA (variable) | DMSO | 90 | [8] |
| 2 | Pd(acac)₂ (5) | CuI (10) | PPh₃ (10) | Et₂NH (2) | DMF | 60 | [6] |
| 3 | Pd/CuFe₂O₄ (3) | (In catalyst) | - (Ligand-free) | K₂CO₃ (4 mmol) | EtOH | 70 | [9] |
| 4 | PdCl₂(PPh₃)₂ (0.1) | CuI (0.2) | PPh₃ (0.2) | Et₃N (3) | MeCN | 50 | [10] |
| 5 | Pd-EnCat™ TPP30 (3.5) | - (Copper-free) | - | DBU (1.2) | MeCN | 100-120 (µW) | |
| 6 | Pd(CH₃CN)₂Cl₂ (0.5) | - (Copper-free) | cataCXium A (1) | Cs₂CO₃ (1) | 1,4-Dioxane | RT | [5][7] |
Experimental Protocols
Safety Precaution: Handle all reagents, especially palladium catalysts, solvents, and bases, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) as palladium catalysts can be air-sensitive.
Protocol 1: General Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is a generalized procedure adapted from standard literature methods for coupling terminal alkynes with aryl iodides or bromides.[6]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-iodonitrobenzene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 267 mg, 1.0 mmol), the aryl halide (1.1 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Through a syringe, add the anhydrous, degassed solvent (e.g., 10 mL of THF) followed by the amine base (e.g., 3 mL of TEA).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol is adapted for sensitive substrates where copper-mediated homocoupling is a concern.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Bis(acetonitrile)palladium(II) chloride [Pd(CH₃CN)₂Cl₂] (0.5 mol%)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine) (1.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 equiv per halide)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Setup: In a glovebox or under a strict stream of argon, add Cs₂CO₃ (1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.005 equiv), and cataCXium® A (0.01 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. These reactions may take longer (24-48 hours) to reach completion.[5]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The ammonium chloride wash is not strictly necessary but can be included.
Visualized Workflow
The following diagram outlines the general experimental workflow for a Sonogashira coupling reaction.
Caption: Figure 2: A typical step-by-step workflow for the Sonogashira coupling experiment.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of donor–acceptor molecules based on isoxazolones for investigation of their nonlinear optical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. New Electron Donor Acceptor Carbazole-Based Fluorescent Chromophores: Synthesis, Molecular Modelling and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijnc.ir [ijnc.ir]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Applications of 9-(4-ethynylphenyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and click chemistry applications of 9-(4-ethynylphenyl)carbazole. This versatile building block, featuring a terminal alkyne group, is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The carbazole moiety possesses desirable photophysical and electronic properties, making its incorporation into larger molecules through a stable triazole linkage highly valuable in drug discovery, materials science, and bioconjugation.
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira coupling reaction. A common route involves the coupling of a halogenated precursor, such as 9-(4-iodophenyl)carbazole, with a protected acetylene source like trimethylsilylacetylene, followed by deprotection.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol is adapted from established Sonogashira coupling procedures.
Materials:
-
9-(4-Iodophenyl)carbazole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Sonogashira Coupling:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 9-(4-iodophenyl)carbazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and triethylamine (in a 2:1 v/v ratio).
-
To this stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-(4-((trimethylsilyl)ethynyl)phenyl)carbazole.
-
-
Deprotection of the Trimethylsilyl (TMS) Group:
-
Dissolve the purified 9-(4-((trimethylsilyl)ethynyl)phenyl)carbazole (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
-
Quantitative Data: Synthesis of this compound
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 1. Coupling | 9-(4-Iodophenyl)carbazole, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | Toluene/TEA | 70 | 24 | ~80-90 |
| 2. Deprotection | 9-(4-((trimethylsilyl)ethynyl)phenyl)carbazole | K₂CO₃ | MeOH/DCM | RT | 2-4 | >95 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound readily participates in CuAAC reactions with a wide variety of azide-containing molecules. This reaction is highly efficient and forms a stable 1,4-disubstituted 1,2,3-triazole linkage.
General Experimental Protocol for CuAAC Reaction
This protocol describes a general procedure for the click reaction of this compound with an azide.
Materials:
-
This compound
-
Azide of interest (e.g., Benzyl azide, an azide-functionalized fluorescent dye, or a biomolecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF, THF)
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole derivative.
Quantitative Data: Representative CuAAC Reaction
The following table provides representative data for the click reaction between this compound and benzyl azide.
| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | RT | 12 | >90 |
Note: This is a representative example. Reaction times and yields will vary depending on the specific azide used and may require optimization.
Visualization of CuAAC Workflow
Synthesis of Carbazole-Based Polymers Using 9-(4-ethynylphenyl)carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel carbazole-based conjugated polymers utilizing the monomer 9-(4-ethynylphenyl)carbazole. These polymers, characterized by their unique photophysical and electronic properties, are of significant interest for a range of applications, including the development of advanced fluorescent sensors and materials for biomedical applications.
Introduction
Carbazole-based polymers are a prominent class of conjugated polymers known for their excellent hole-transporting capabilities, high thermal stability, and strong fluorescence.[1][2] The incorporation of the 9-phenylcarbazole moiety offers a versatile platform for tuning the optoelectronic properties of the resulting materials. The ethynyl linkage, introduced via the Sonogashira cross-coupling reaction, extends the π-conjugation along the polymer backbone, leading to materials with desirable photophysical characteristics.[3]
This protocol focuses on the synthesis of alternating copolymers through the Sonogashira polycondensation of this compound with various dihaloarene comonomers. The resulting poly(aryleneethynylene)s exhibit strong fluorescence, making them suitable for applications such as fluorescent chemosensors for the detection of environmental pollutants and bioactive compounds.
Synthesis of Poly[(this compound)-alt-(9,9-dioctylfluorene)]
This section details the synthesis of a representative carbazole-based polymer via Sonogashira polycondensation.
Materials and Methods
Monomers and Reagents:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (TEA, freshly distilled)
-
Methanol
-
Chloroform
-
Hexanes
Equipment:
-
Schlenk line apparatus
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
A detailed step-by-step procedure for the Sonogashira polycondensation is provided below.
Diagram of the Experimental Workflow:
References
Application Notes and Protocols: 9-(4-ethynylphenyl)carbazole in the Design of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-(4-ethynylphenyl)carbazole as a versatile building block in the design and synthesis of novel fluorescent probes. The inherent fluorescence of the carbazole moiety, combined with the reactive ethynyl group, allows for the construction of a wide array of sensors for various analytes and biological processes. This document details the principles, applications, and experimental protocols for the use of these probes.
Introduction to this compound in Fluorescent Probe Design
This compound is an attractive scaffold for fluorescent probe development due to its advantageous photophysical properties, including high quantum yield and good photostability. The carbazole unit serves as an excellent fluorophore, and its emission properties can be modulated by substitution at the 3, 6, and 9 positions. The presence of the terminal ethynyl group on the phenyl ring at the 9-position provides a versatile handle for post-synthetic modification via highly efficient reactions such as copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. This enables the straightforward attachment of recognition moieties for specific analytes or targeting ligands for cellular components, making it a powerful platform for the creation of "turn-on" or ratiometric fluorescent probes.
Application Note 1: A Turn-On Fluorescent Probe for Hydrogen Sulfide (H₂S)
While not a direct derivative of the ethynyl compound, the closely related 9-(4-hydroxyphenyl)carbazole core is the signaling component of a highly effective probe for hydrogen sulfide. This exemplifies the utility of the 9-phenylcarbazole scaffold. A probe based on this scaffold, 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole (CZ-CDNB), has been developed for the detection of H₂S.
Principle of Detection: The probe is initially non-fluorescent due to photoinduced electron transfer (PET) from the carbazole donor to the electron-deficient 2,4-dinitrophenyl ether acceptor. In the presence of H₂S, a thiolysis reaction cleaves the ether bond, releasing the highly fluorescent 9-(4-hydroxyphenyl)carbazole (CZ-OH) and resulting in a significant "turn-on" fluorescence response.
Signaling Pathway
"application of 9-(4-ethynylphenyl)carbazole in organic light-emitting diodes (OLEDs)"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-ethynylphenyl)carbazole is a versatile organic molecule that serves as a crucial building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its rigid carbazole core imparts excellent thermal stability and hole-transporting properties, while the terminal ethynyl group provides a reactive site for extending the π-conjugation of the molecule through reactions like the Sonogashira coupling. This allows for the precise tuning of the electronic and photophysical properties of the final material, making this compound a valuable intermediate for creating bespoke emitters and host materials for highly efficient and stable OLED devices. While not typically used as a standalone emissive or host material, its derivatives have shown significant promise in enhancing device performance.
Role as a Synthetic Intermediate
The primary application of this compound in the context of OLEDs is as a precursor for the synthesis of more complex, high-performance organic semiconductors. The ethynyl group is readily functionalized, enabling the facile introduction of various aromatic and heteroaromatic moieties to tailor the final compound's properties for specific roles within an OLED device architecture.
Representative Application: Carbazole-Based Emissive Layer
Performance Data of Representative Carbazole Derivative-Based OLEDs
The following table summarizes the performance of solution-processed OLEDs using the carbazole derivatives CZ-1 and CZ-2 as the emissive layer.[1]
| Compound | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Electroluminescence Peak (nm) | CIE Coordinates (x, y) |
| CZ-1 | 4130 | 19.3 | ~9.5 | 492 | (0.16, 0.29) |
| CZ-2 | 4104 | 20.2 | ~9.5 | 488 | (0.17, 0.30) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide.
Protocol:
-
Reactants:
-
9-(4-bromophenyl)-9H-carbazole
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., Toluene or THF)
-
-
Procedure: a. To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 9-(4-bromophenyl)-9H-carbazole, the palladium catalyst, and CuI. b. Add the solvent and the base to the flask. c. Degas the mixture by bubbling the inert gas through it for 15-20 minutes. d. Add ethynyltrimethylsilane to the reaction mixture. e. Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitored by TLC). f. After the reaction is complete, cool the mixture to room temperature. g. Remove the solvent under reduced pressure. h. The resulting trimethylsilyl-protected intermediate is then deprotected using a base such as potassium carbonate in methanol to yield this compound. i. Purify the crude product by column chromatography on silica gel.
Fabrication of a Representative Solution-Processed OLED
This protocol describes the fabrication of an OLED with the device structure: ITO / PEDOT:PSS / Emissive Layer (CZ-1 or CZ-2) / LiF / Al.[1]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive material (e.g., CZ-1 or CZ-2) dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Protocol:
-
Substrate Cleaning: a. Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates in a stream of nitrogen and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: a. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at a typical speed of 3000-4000 rpm for 30-60 seconds. b. Anneal the substrates at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
-
Emissive Layer (EML) Deposition: a. Prepare a solution of the carbazole derivative (e.g., CZ-1 or CZ-2) in a suitable solvent at a concentration of 5-10 mg/mL. b. Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the thickness of the film (typically 50-80 nm). c. Anneal the substrate at a moderate temperature (e.g., 60-80 °C) to remove the solvent.
-
Cathode Deposition: a. Transfer the substrates into a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). b. Sequentially deposit a thin layer of LiF (0.5-1 nm) as an electron injection layer. c. Deposit a layer of aluminum (Al) (100-150 nm) as the cathode. The deposition rate should be controlled to ensure a uniform film.
-
Encapsulation: a. Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Visualizations
Caption: Molecular Structure of this compound.
Caption: Typical Solution-Processed OLED Device Architecture.
Caption: Experimental Workflow for OLED Fabrication and Testing.
References
Application Notes and Protocols: The Role of 9-(4-ethynylphenyl)carbazole in Organic Photovoltaics
Audience: Researchers, scientists, and drug development professionals.
Topic: This document details the role of 9-(4-ethynylphenyl)carbazole as a fundamental building block in the synthesis of advanced organic materials for photovoltaic applications. It provides protocols for material synthesis and device fabrication, alongside performance data of representative materials.
Introduction
This compound is a versatile organic molecule that serves as a crucial precursor for high-performance semiconducting materials used in organic photovoltaics (OPVs). Its structure combines a carbazole moiety, a well-known electron-donating and hole-transporting unit, with a reactive ethynylphenyl group.[1] This terminal alkyne functionality is key to its utility, enabling the construction of extended π-conjugated systems through various coupling reactions, most notably Sonogashira and Glaser coupling, or "click" reactions.
While not typically used as a standalone active material, this compound is a foundational component for creating sophisticated donor-acceptor (D-A) copolymers. In these polymers, the carbazole unit functions as the electron donor, and it is polymerized with an electron-accepting monomer. This D-A architecture is a cornerstone of modern OPV design, as it facilitates efficient charge separation and transport, which are critical for high power conversion efficiencies. The ability to readily polymerize this compound makes it an invaluable tool for synthesizing novel materials with tailored optoelectronic properties for next-generation solar cells.
Application Notes
The primary application of this compound in organic photovoltaics is as a monomer for the synthesis of π-conjugated donor-acceptor (D-A) copolymers. These polymers form the active layer in bulk heterojunction (BHJ) solar cells.
-
Donor Material in D-A Copolymers: The carbazole unit possesses excellent hole mobility and a suitable highest occupied molecular orbital (HOMO) energy level, making it an effective electron donor.
-
Tunable Properties via Copolymerization: By copolymerizing this compound with various electron-accepting units, such as diketopyrrolopyrrole (DPP), benzothiadiazole (BT), or quinoxaline, the resulting polymer's properties can be finely tuned. This includes adjusting the optical bandgap to optimize solar spectrum absorption and modifying the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels to enhance charge separation and increase the open-circuit voltage (Voc) of the final device.[2][3]
-
Enabling Polymerization: The terminal ethynyl group provides a reactive site for palladium-catalyzed cross-coupling reactions like Sonogashira polymerization. This allows for the creation of well-defined, high-molecular-weight polymers with extended conjugation along the polymer backbone, which is essential for efficient charge transport.
Experimental Protocols
The following protocols provide a representative methodology for synthesizing a carbazole-based D-A copolymer and fabricating a bulk heterojunction organic solar cell. While the synthesis shown here uses a direct C-H arylation method for a carbazole-DPP polymer, it exemplifies the general approach for creating D-A systems for which this compound is a prime candidate via alternative coupling reactions.
Protocol 1: Synthesis of a Representative Carbazole-Diketopyrrolopyrrole (DPP) D-A Copolymer
This protocol is adapted from the synthesis of carbazole and DPP-based π-conjugated oligomers and serves as a model for creating D-A systems.
Materials:
-
Carbazole-based monomer (e.g., a derivative of this compound or N-alkylated carbazole)
-
Diketopyrrolopyrrole (DPP)-based monomer (e.g., 3,6-bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione)
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Pivalic acid (PivOH)
-
Anhydrous dimethylacetamide (DMAc)
-
Toluene, methanol, acetone, hexane
Procedure:
-
In a nitrogen-filled glovebox, add the carbazole monomer, DPP monomer, Pd(OAc)2, K2CO3, and PivOH to a dried Schlenk tube.
-
Add anhydrous DMAc to the tube, and seal it.
-
Remove the tube from the glovebox and heat the reaction mixture at 110°C for 48 hours with vigorous stirring.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.
-
Filter the resulting precipitate and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomeric byproducts.
-
Purify the polymer further by Soxhlet extraction with acetone, hexane, and finally chloroform.
-
The final polymer product is recovered from the chloroform fraction by precipitation in methanol.
-
Dry the polymer under vacuum overnight.
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Photovoltaic Device
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized D-A copolymer (e.g., Carbazole-DPP)
-
Fullerene acceptor (e.g., PC71BM)
-
Chlorobenzene (CB) and 1,8-diiodooctane (DIO)
-
PFN-Br (a cathode interfacial material)
-
Silver (Ag) or Aluminum (Al) for the top electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 80°C.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds. Anneal the substrates at 150°C for 15 minutes in air.
-
Active Layer Preparation: Transfer the substrates into a nitrogen-filled glovebox. Prepare a blend solution of the D-A copolymer and PC71BM (e.g., in a 1:1 weight ratio) in chlorobenzene with a small percentage of DIO (e.g., 0.5% v/v) at a total concentration of 20 mg/mL. Stir the solution overnight at 40°C.
-
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at ~2500 rpm to achieve a film thickness of approximately 100 nm.[3]
-
Thermal Annealing: Anneal the substrate with the active layer on a hot plate at a predetermined optimal temperature (e.g., 100°C) for 10 minutes.[3]
-
Cathode Interfacial Layer (CIL) Deposition: Spin-coat a thin layer (~6 nm) of PFN-Br onto the active layer.[3]
-
Top Electrode Deposition: Deposit the top metal electrode (e.g., 100 nm of Silver) through a shadow mask via thermal evaporation in a vacuum chamber at a pressure below 1 × 10-6 Torr.[3]
Data Presentation
The following tables summarize the optoelectronic properties and photovoltaic performance of representative devices using a carbazole-DPP based D-A system. This data illustrates the typical performance metrics achievable with materials derived from building blocks like this compound.
Table 1: Optical and Electrochemical Properties of a Representative Carbazole-DPP Copolymer (P1) and Related Oligomers (O1-O5)
| Material | λmax (Solution, nm) | λmax (Film, nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| O1 | 550 | 553 | -5.35 | -3.53 | 1.82 |
| O2 | 569 | 575 | -5.31 | -3.54 | 1.77 |
| O3 | 580 | 586 | -5.28 | -3.55 | 1.73 |
| O4 | 585 | 592 | -5.26 | -3.56 | 1.70 |
| O5 | 588 | 598 | -5.25 | -3.56 | 1.69 |
| P1 | 608 | 660 | -5.20 | -3.58 | 1.62 |
Data adapted from a study on carbazole and diketopyrrolopyrrole-based D-A π-conjugated systems.[3]
Table 2: Photovoltaic Performance of BHJ Devices Based on Carbazole-DPP Materials with PC71BM as Acceptor
| Donor Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| O1 | 0.77 | 1.58 | 32.1 | 0.39 |
| O2 | 0.76 | 3.65 | 37.9 | 1.05 |
| O3 | 0.75 | 5.89 | 42.1 | 1.86 |
| O4 | 0.74 | 7.91 | 46.1 | 2.70 |
| O5 | 0.73 | 8.85 | 48.2 | 3.11 |
| P1 | 0.70 | 9.02 | 47.3 | 2.99 |
Performance data is based on devices fabricated under optimized conditions as described in the source literature.[3]
Mandatory Visualizations
Logical Workflow Diagram
Caption: Logical workflow from this compound to a complete OPV device.
Experimental Workflow for OPV Device Fabrication
Caption: Step-by-step workflow for fabricating a bulk heterojunction solar cell.
Energy Level Diagram for a Carbazole-DPP:PCBM BHJ Solar Cell
Caption: Energy level diagram of a typical carbazole-based OPV device.
References
Application Notes and Protocols for the Fabrication of Thin Films with 9-(4-ethynylphenyl)carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 9-(4-ethynylphenyl)carbazole and the subsequent fabrication of thin films using this derivative. The protocols for both solution-based spin-coating and high-vacuum thermal evaporation are outlined, offering flexibility for various research and development applications, including organic electronics and sensor technology.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. This method couples a terminal alkyne with an aryl halide and is widely used in the formation of carbon-carbon bonds in organic synthesis. The general two-step process involves the synthesis of the precursor 9-(4-bromophenyl)-9H-carbazole, followed by the Sonogashira coupling with a protected acetylene source like trimethylsilylacetylene.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole (Precursor)
-
Reaction Setup: In a reaction vessel, combine carbazole, 1,4-dibromobenzene, copper(I) iodide (CuI), 18-crown-6, and potassium carbonate (K₂CO₃) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
-
Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon.
-
Heating: Heat the reaction mixture to 170°C and maintain for approximately 11 hours under a nitrogen atmosphere.
-
Work-up: After cooling, partition the resulting solid residue between toluene and water. Extract the aqueous phase with toluene.
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. Purify the crude product by column chromatography using a light petroleum and dichloromethane solvent system to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[1]
Step 2: Sonogashira Coupling to Yield this compound
-
Reaction Setup: Under an inert atmosphere, dissolve 9-(4-bromophenyl)-9H-carbazole in a suitable solvent such as triethylamine.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[2]
-
Reagent Addition: Introduce trimethylsilylacetylene to the mixture. The trimethylsilyl group serves as a protecting group for the terminal alkyne.
-
Reaction Conditions: Stir the mixture at reflux temperature for a period ranging from 5 to 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Deprotection: After the coupling reaction is complete, the trimethylsilyl group is removed by reacting with a base such as potassium carbonate in methanol to yield the terminal alkyne.
-
Purification: Following work-up with distilled water and extraction with an organic solvent like chloroform or dichloromethane, dry the organic phase over magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure and purify the final product by column chromatography.
Thin Film Fabrication Protocols
Thin films of this compound derivatives can be fabricated using several techniques, with vacuum thermal evaporation and spin coating being the most common for organic electronic applications.[4]
Protocol 2.1: Vacuum Thermal Evaporation
This method is preferred for creating high-purity, uniform thin films with precise thickness control, which is crucial for multilayer device fabrication.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the cleaned substrates with oxygen plasma to enhance the ITO work function and improve film adhesion.
-
-
Material Preparation:
-
Place a suitable amount of high-purity (>99.5%) this compound powder into a quartz or molybdenum crucible.
-
-
Deposition Process:
-
Mount the crucible and the prepared substrates in a high-vacuum chamber.
-
Evacuate the chamber to a base pressure of less than 2 x 10⁻⁶ mbar.
-
Heat the crucible to the material's sublimation temperature to achieve the desired deposition rate (typically 0.1-1.0 Å/s).
-
Maintain the substrate at room temperature or a controlled temperature to influence film morphology.
-
Deposit the material until the desired film thickness (typically 20-60 nm) is achieved, as monitored by a quartz crystal microbalance.
-
Protocol 2.2: Spin Coating
Spin coating is a solution-based technique suitable for rapid prototyping and large-area device fabrication.
-
Solution Preparation:
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) to a concentration of 5-15 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean ITO substrates as described in the vacuum evaporation protocol (Section 2.1, Step 1).
-
For certain device architectures, a hole-injection layer like PEDOT:PSS may be spin-coated onto the ITO and baked prior to depositing the carbazole layer.
-
-
Deposition Process:
-
Place the cleaned substrate onto the spin coater chuck and secure it with a vacuum.
-
Dispense a small amount of the prepared solution onto the center of the substrate.
-
Spin the substrate at a speed between 2000 and 4000 rpm for 30-60 seconds. The final film thickness is primarily controlled by the solution concentration and spin speed.
-
Transfer the coated substrate to a hotplate and bake at 80-100°C for 10-20 minutes to remove residual solvent.
-
Data Presentation: Properties and Deposition Parameters
The following tables summarize typical deposition parameters and resulting film properties. Note that specific values for this compound may vary, and the data presented for related compounds serve as a reference.
Table 1: Vacuum Thermal Evaporation Parameters (Reference Data) Data adapted from protocols for 9-(4-fluorophenyl)-9H-carbazole.
| Parameter | Value Range | Purpose |
| Base Pressure | < 2 x 10⁻⁶ mbar | Ensures high-purity film deposition. |
| Deposition Rate | 0.1 - 1.0 Å/s | Controls the rate of film growth. |
| Substrate Temp. | Room Temperature | Can be varied to optimize film morphology. |
| Final Film Thickness | 20 - 60 nm | Dependent on the specific layer function in a device. |
| Source Material Purity | > 99.5% | Critical for achieving high device performance. |
Table 2: Spin Coating Parameters (Reference Data) Data adapted from protocols for 9-(4-fluorophenyl)-9H-carbazole.
| Parameter | Value Range | Purpose |
| Solvent | Chloroform, Toluene | Solubilizes the carbazole derivative. |
| Concentration | 5 - 15 mg/mL | Influences film thickness and solution viscosity. |
| Spin Speed | 2000 - 4000 rpm | Higher speeds result in thinner films. |
| Spin Time | 30 - 60 s | Allows for uniform spreading and solvent evaporation. |
| Baking Temperature | 80 - 100 °C | Removes residual solvent from the film. |
| Baking Time | 10 - 20 min | Ensures complete solvent evaporation. |
Table 3: Representative Optoelectronic Properties of Carbazole-Based Materials Values are for representative carbazole derivatives and polymers, not specifically this compound, and can vary significantly with molecular structure and device architecture.
| Property | Representative Value | Compound/Device Context |
| HOMO Level | -5.8 to -5.9 eV | Poly(9-vinylcarbazole) (PVK), 9-(tetrafluorovinylphenyl)carbazole.[5] |
| LUMO Level | -2.2 to -2.7 eV | Poly(9-vinylcarbazole) (PVK), 9-(tetrafluorovinylphenyl)carbazole.[5] |
| Photoluminescence (PL) Emission | Blue to Green region | Dependent on substitution and solid-state packing. |
| Max. Brightness (OLED) | 3600 - 25000 cd/m² | OLEDs with 9-(tetrafluorovinylphenyl)carbazole as emitter/acceptor.[6] |
| External Quantum Efficiency (EQE) | 2.3% - 5.3% | OLEDs with 9-(tetrafluorovinylphenyl)carbazole.[6] |
| Hole Mobility | High (characteristic) | Carbazole derivatives are known for good hole transport. |
References
Application Notes and Protocols for the Electropolymerization of 9-(4-Ethynylphenyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical polymerization of functional monomers is a powerful technique for the fabrication of conjugated polymer films with tailored properties for a variety of applications, including organic electronics, sensors, and electrochromic devices. 9-(4-Ethynylphenyl)carbazole is a promising monomer that combines the excellent hole-transporting properties and electroactivity of the carbazole moiety with the potential for cross-linking and extended conjugation through the ethynyl group. This document provides detailed protocols for the electropolymerization of this compound to form poly(this compound) [P(EPC)] films on electrode surfaces. The resulting polymer films are expected to exhibit interesting electrochemical and optical properties.
The electropolymerization of carbazole derivatives typically proceeds via oxidative coupling at the 3 and 6 positions of the carbazole ring. However, the presence of the ethynyl group in this compound introduces the possibility of additional polymerization pathways, potentially involving the triple bond, leading to a cross-linked and robust polymer network. The electrochemical behavior of such monomers is of significant interest for creating stable and functional polymer films.
Key Applications
-
Organic Light-Emitting Diodes (OLEDs): The hole-transporting nature of polycarbazoles makes them suitable for use as hole-injection or transport layers in OLEDs.
-
Electrochromic Devices: The ability of the polymer to change its optical properties upon electrochemical switching allows for its use in smart windows and displays.
-
Sensors: The conjugated polymer backbone can interact with various analytes, making it a candidate for chemical and biological sensing applications.
-
Organic Photovoltaics (OPVs): As a potential donor material in the active layer of organic solar cells.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the electropolymerization of this compound.
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound (monomer) | Potentiostat/Galvanostat |
| Acetonitrile (CH3CN), anhydrous | Three-electrode electrochemical cell |
| Dichloromethane (CH2Cl2), anhydrous | Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum disk, Glassy Carbon) |
| Tetrabutylammonium hexafluorophosphate (TBAPF6) or Lithium perchlorate (LiClO4) | Counter Electrode (e.g., Platinum wire or mesh) |
| Ferrocene (for potential referencing) | Reference Electrode (e.g., Ag/AgCl or Ag/Ag+ pseudo-reference) |
| High-purity Nitrogen or Argon gas | Schlenk line or glovebox for inert atmosphere |
| --- | UV-Vis Spectrometer (for spectroelectrochemistry) |
| --- | Scanning Electron Microscope (SEM) for film morphology analysis |
Protocol 1: Cyclic Voltammetric Electropolymerization
This protocol utilizes cyclic voltammetry (CV) to both investigate the electrochemical behavior of the monomer and deposit the polymer film.
1. Preparation of the Electrolyte Solution:
- In an inert atmosphere (glovebox or Schlenk line), prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., acetonitrile or dichloromethane).
- Add the this compound monomer to the electrolyte solution to a final concentration of 1-10 mM.
- De-gas the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes.
2. Electrochemical Cell Setup:
- Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode.
- Ensure the working electrode is clean and polished (if applicable) before use. For ITO electrodes, a standard cleaning procedure involving sonication in detergent, deionized water, acetone, and isopropanol is recommended.
- Fill the cell with the prepared monomer solution.
3. Electropolymerization via Cyclic Voltammetry:
- Connect the electrodes to the potentiostat.
- Perform an initial CV scan over a wide potential range (e.g., from 0 V to +1.6 V vs. Ag/Ag+) to determine the oxidation potential of the monomer.
- To grow the polymer film, cycle the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit just above the monomer's oxidation potential. An increasing current with each cycle indicates successful polymer deposition.
- The number of cycles will determine the thickness of the polymer film. Typically, 5-20 cycles are sufficient.
- A typical scan rate for electropolymerization is 50-100 mV/s.
4. Post-Polymerization Characterization:
- After deposition, carefully remove the polymer-coated electrode from the monomer solution.
- Rinse the electrode with fresh, monomer-free solvent to remove any unreacted monomer.
- The electrochemical properties of the polymer film can be characterized by running CV in a fresh, monomer-free electrolyte solution.
Protocol 2: Potentiostatic Electropolymerization
This method involves applying a constant potential to deposit the polymer film, which can offer better control over film thickness.
1. Preparation and Cell Setup:
- Follow steps 1 and 2 from Protocol 1.
2. Electropolymerization:
- Apply a constant potential that is slightly above the oxidation potential of the monomer (determined from an initial CV scan). A typical potential would be in the range of +1.2 V to +1.5 V vs. Ag/Ag+.
- The deposition time will control the film thickness. Monitor the charge passed during deposition as an indicator of the amount of polymer formed. Deposition times can range from 30 seconds to several minutes.
3. Post-Polymerization Characterization:
- Follow step 4 from Protocol 1.
Data Presentation
The following tables summarize typical experimental parameters and expected electrochemical data for the electropolymerization of carbazole derivatives, which can serve as a starting point for this compound.
Table 1: Typical Electropolymerization Parameters
| Parameter | Value | Reference/Notes |
| Monomer Concentration | 1 - 10 mM | Higher concentrations can lead to faster film growth. |
| Solvent | Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) | Must be anhydrous. |
| Supporting Electrolyte | 0.1 M TBAPF6 or LiClO4 | Provides conductivity to the solution. |
| Working Electrode | ITO, Pt, Glassy Carbon | Choice depends on the intended application. |
| Potential Range (CV) | 0 V to +1.6 V vs. Ag/Ag+ | Should encompass the monomer oxidation potential. |
| Scan Rate (CV) | 50 - 100 mV/s | Affects film morphology. |
| Deposition Potential (Potentiostatic) | +1.2 V to +1.5 V vs. Ag/Ag+ | Should be in the monomer oxidation region. |
| Number of Cycles (CV) | 5 - 20 cycles | Controls film thickness. |
Table 2: Expected Electrochemical and Optical Properties of Poly(carbazole) Derivatives
| Property | Expected Value/Observation | Method of Measurement |
| Monomer Oxidation Potential | +1.0 V to +1.4 V vs. Ag/Ag+ | Cyclic Voltammetry |
| Polymer Redox Potentials | Two or more reversible waves between 0 V and +1.2 V | Cyclic Voltammetry |
| Optical Band Gap (Eg) | 2.5 - 3.5 eV | UV-Vis Spectroscopy |
| Electrochromism | Color change upon oxidation/reduction | Spectroelectrochemistry |
| Film Morphology | Globular or fibrillar structure | Scanning Electron Microscopy (SEM) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electropolymerization and characterization of this compound.
Caption: Experimental workflow for the electropolymerization of this compound.
Proposed Electropolymerization Mechanism
The diagram below outlines the proposed reaction pathways for the electropolymerization of this compound, involving both the carbazole ring and the ethynyl group.
Caption: Proposed electropolymerization pathways for this compound.
Application Notes and Protocols: 9-(4-ethynylphenyl)carbazole in Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-ethynylphenyl)carbazole is a versatile building block in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with a wide range of potential applications. The carbazole moiety imparts valuable optoelectronic properties, while the ethynyl group provides a reactive site for forming extended, conjugated networks through reactions like Sonogashira coupling and click chemistry.[1] These characteristics make COFs derived from this compound promising materials for photocatalysis, chemical sensing, and energy storage. This document provides an overview of the applications, relevant quantitative data, and detailed experimental protocols for the synthesis and characterization of these advanced materials. While the direct application of this compound-based COFs in drug delivery has not been extensively reported, the broader class of COFs is being actively investigated for such purposes due to their high porosity and tunable functionality.
Data Presentation
The following table summarizes key quantitative data for representative carbazole-based COFs. It is important to note that these values can vary depending on the specific co-monomers and synthetic conditions used.
| COF Designation | BET Surface Area (m²/g) | Pore Size (nm) | Application Highlights | Reference |
| DUT-175 | 1071 | Distorted hexagonal channels | Humidity control, Acidochromic sensing | [2][3] |
| DUT-176 | 1062 | Distorted hexagonal channels | Humidity control, Acidochromic sensing | [2][3] |
| HHU-COF-1 | 2352 | ~1.2 | Gas Separation (CO₂/CH₄) | [4] |
| HHU-COF-2 (fluorinated) | 1356 | Not specified | Gas Separation (CO₂/CH₄) | [4] |
| FCTD-TAPy | >99% Conversion | Not applicable | Photocatalytic amino coupling | [5][6] |
Applications of this compound in COFs
Carbazole-based COFs, including those potentially synthesized from this compound, exhibit a range of promising applications stemming from their unique structural and electronic properties.
1. Photocatalysis:
The electron-rich carbazole units within the COF framework can act as effective photosensitizers.[5] When illuminated with visible light, these COFs can generate electron-hole pairs, which can then participate in redox reactions. This has been demonstrated in the oxidative hydroxylation of boronic acids and the C-3 thiocyanation of imidazo[1,2-a]pyridine and indole under ambient conditions.[7] The porous and crystalline nature of COFs facilitates reactant diffusion and access to active sites, while the robust covalent linkages ensure catalyst stability and reusability.[7]
2. Chemical Sensing:
The extended π-conjugated system of carbazole-based COFs makes them sensitive to changes in their electronic environment. This property can be exploited for chemical sensing. For instance, some carbazole-based COFs exhibit an acidochromic response, changing color with variations in pH.[3] This is due to the protonation of imine linkages within the framework, which alters the electronic structure and, consequently, the absorption of light.[3] Such materials have potential applications in environmental monitoring and industrial process control.
3. Electrochemical Applications:
COFs containing carbazole moieties can be designed to be electrochemically active, making them suitable for applications in energy storage and electrocatalysis.[8] The ordered porous structure provides pathways for ion transport, while the redox-active carbazole units can store charge. Carbazole-functionalized polymers have been used in electrochromic supercapacitors, demonstrating high optical contrast and specific capacitance.[1] Furthermore, the inherent conductivity of some carbazole-based COFs can be harnessed for the development of electrochemical sensors.[9][10]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of carbazole-based COFs. These should be adapted based on the specific co-monomers and desired material properties.
Protocol 1: Solvothermal Synthesis of a Carbazole-Based Imine-Linked COF
This protocol is a representative example of a solvothermal Schiff-base condensation reaction to form a 2D imine-linked COF.
Materials:
-
9-(4-formylphenyl)-9H-carbazole-3,6-dicarbaldehyde (or a similar carbazole-based aldehyde monomer)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (or another amine linker)
-
N,N-Dimethylacetamide (DMAc)
-
n-Butanol (n-BuOH)
-
6 M Acetic Acid (aqueous solution)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, combine the carbazole-based aldehyde monomer (e.g., 0.1 mmol) and the amine linker (e.g., 0.067 mmol for a [3+2] condensation) in a solvent mixture of DMAc and n-BuOH (e.g., 1:1 v/v, 1 mL).
-
Add the aqueous acetic acid solution (e.g., 0.1 mL of 6 M solution) to the suspension.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Place the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid product thoroughly with anhydrous THF and then with acetone.
-
Purify the product by Soxhlet extraction with anhydrous THF for 24 hours.
-
Dry the purified COF powder under vacuum at 120 °C overnight.
Protocol 2: Characterization of the Synthesized COF
1. Powder X-Ray Diffraction (PXRD):
- Acquire PXRD patterns to confirm the crystallinity of the synthesized COF. A well-resolved pattern with distinct peaks indicates a crystalline structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Record the FTIR spectrum to verify the formation of the desired covalent bonds (e.g., imine C=N stretching vibration around 1620 cm⁻¹) and the disappearance of reactant functional groups (e.g., aldehyde C=O and amine N-H stretches).[5]
3. Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy:
- Use solid-state NMR to further confirm the structure of the COF. The appearance of a peak corresponding to the imine carbon (around 155-160 ppm) provides strong evidence of successful polymerization.[5]
4. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
- Perform nitrogen adsorption-desorption measurements at 77 K to determine the specific surface area and pore size distribution of the COF. Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) prior to analysis.
5. Thermogravimetric Analysis (TGA):
- Conduct TGA under an inert atmosphere (e.g., nitrogen or argon) to evaluate the thermal stability of the COF.
Visualizations
Caption: Workflow for the synthesis and characterization of carbazole-based COFs.
Caption: Simplified signaling pathway for photocatalysis using a carbazole-based COF.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole and Triazine-Based D-A Covalent Organic Framework for Visible Light-Mediated Photocatalytic C-H Activation of Imidazopyridine and Indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent organic frameworks (COFs) for electrochemical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review [frontiersin.org]
- 10. Recent Advances in and Applications of Electrochemical Sensors Based on Covalent Organic Frameworks for Food Safety Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with 9-(4-ethynylphenyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of various surfaces with 9-(4-ethynylphenyl)carbazole, a versatile molecule for creating photoactive and electronically active interfaces. The terminal ethynyl group allows for covalent attachment to surfaces through several robust and efficient chemical reactions. This document outlines three primary methods: "click" chemistry on azide-functionalized surfaces, Sonogashira coupling on halogenated surfaces, and direct attachment to silicon surfaces.
Introduction
This compound is a carbazole derivative featuring a terminal alkyne group. This functionality makes it an excellent building block for surface modification. The carbazole moiety is known for its hole-transporting properties, high photoluminescence quantum yield, and thermal stability, making it a desirable component in organic electronics, sensors, and as an interface layer in drug delivery systems. The ability to covalently bind this molecule to a surface allows for the creation of stable and well-defined monolayers, which is crucial for the performance and reliability of such devices and applications.
This document provides detailed experimental procedures for three distinct surface functionalization strategies, along with expected characterization data to validate the successful modification of the surfaces.
Data Presentation: Characterization of Functionalized Surfaces
Successful surface functionalization can be confirmed by a variety of surface-sensitive analytical techniques. Below is a summary of expected quantitative data for surfaces modified with this compound.
| Surface Type | Functionalization Method | Water Contact Angle (Static) | Monolayer Thickness (Ellipsometry/AFM) | Key XPS Elemental Peaks and Ratios |
| Silicon Oxide (SiO₂) | Click Chemistry (CuAAC) | 75° - 85° | 1.0 - 1.5 nm | C 1s, N 1s, O 1s, Si 2p. Increased C/Si and N/Si ratios. |
| Gold (Au) on Silicon | Sonogashira Coupling | 70° - 80° | 1.2 - 1.8 nm | C 1s, N 1s, Au 4f, Br 3d (before), Pd 3d (trace). Disappearance of Br 3d. |
| Hydrogen-terminated Silicon (Si-H) | Direct Thermal Attachment | 80° - 90° | 0.8 - 1.2 nm | C 1s, N 1s, Si 2p. High-resolution C 1s shows Si-C bond. |
Experimental Protocols
Protocol 1: Functionalization of Azide-Terminated Surfaces via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol describes the attachment of this compound to a silicon oxide surface that has been pre-functionalized with an azide-terminated silane.
Materials:
-
Azide-functionalized silicon wafers (e.g., prepared using (3-azidopropyl)triethoxysilane)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the azide-functionalized silicon wafer by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
-
Preparation of Reaction Solution:
-
In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve this compound (10 mg, 0.037 mmol) in 20 mL of anhydrous toluene.
-
In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (2 mg, 0.008 mmol) and THPTA (8 mg, 0.018 mmol) in 2 mL of deionized water.
-
In another vial, prepare a sodium ascorbate solution by dissolving 6 mg (0.030 mmol) in 2 mL of deionized water.
-
-
Surface Functionalization:
-
Place the cleaned azide-functionalized silicon wafer in the Schlenk flask containing the this compound solution.
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Add the copper/THPTA solution to the flask, followed by the sodium ascorbate solution.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
-
Post-Functionalization Cleaning:
-
Remove the wafer from the reaction solution and rinse thoroughly with toluene, ethanol, and finally deionized water.
-
Sonicate the wafer in ethanol for 5 minutes to remove any physisorbed molecules.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Store the wafer in a clean, dry environment before characterization.
-
Protocol 2: Functionalization of Halogenated Surfaces via Sonogashira Coupling
This protocol details the coupling of this compound to a gold surface functionalized with a bromo-terminated self-assembled monolayer (SAM).
Materials:
-
Gold-coated silicon wafers
-
11-Bromo-1-undecanethiol
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
Procedure:
-
Preparation of Bromo-Terminated SAM on Gold:
-
Immerse the gold-coated silicon wafer in a 1 mM solution of 11-bromo-1-undecanethiol in ethanol for 24 hours.
-
Rinse the wafer with ethanol and dry under a stream of nitrogen to form the bromo-terminated SAM.
-
-
Sonogashira Coupling Reaction:
-
In a Schlenk flask under a nitrogen atmosphere, place the bromo-functionalized gold wafer.
-
Add a solution of this compound (15 mg, 0.056 mmol) in 20 mL of a 2:1 mixture of anhydrous THF and TEA.
-
Add Pd(PPh₃)₂Cl₂ (2 mg, 0.0028 mmol) and CuI (1 mg, 0.0053 mmol) to the solution.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
Heat the reaction mixture to 60°C and stir for 48 hours.
-
-
Post-Functionalization Cleaning:
-
Cool the reaction to room temperature and remove the wafer.
-
Rinse the wafer sequentially with THF, ethanol, and deionized water.
-
Sonicate the wafer in ethanol for 10 minutes to remove residual catalyst and unreacted molecules.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Protocol 3: Direct Thermal Attachment to Hydrogen-Terminated Silicon (Si-H)
This protocol describes the direct attachment of this compound to a hydrogen-terminated silicon surface.
Materials:
-
Silicon (100) wafers
-
Hydrofluoric acid (HF), 5% solution
-
This compound
-
Anhydrous mesitylene
-
Acetone
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Preparation of Hydrogen-Terminated Silicon:
-
Clean the silicon wafer by sonicating in acetone and then ethanol for 10 minutes each. Rinse with deionized water.
-
Immerse the wafer in a 5% HF solution for 2 minutes to remove the native oxide layer and create a hydrogen-terminated surface. (Caution: HF is extremely hazardous. Handle with appropriate personal protective equipment in a certified fume hood).
-
Rinse the wafer with deionized water and dry thoroughly under a stream of nitrogen.
-
-
Direct Thermal Attachment:
-
Immediately place the freshly prepared Si-H wafer in a Schlenk flask.
-
Prepare a 5 mM solution of this compound in anhydrous mesitylene.
-
Add the solution to the Schlenk flask, ensuring the wafer is fully submerged.
-
Degas the solution with nitrogen for 20 minutes.
-
Heat the sealed flask to 160°C and maintain this temperature for 8 hours under a nitrogen atmosphere.
-
-
Post-Functionalization Cleaning:
-
Cool the flask to room temperature and remove the wafer.
-
Rinse the wafer with copious amounts of mesitylene, followed by ethanol.
-
Sonicate the wafer in ethanol for 10 minutes to remove any non-covalently bound molecules.
-
Dry the wafer under a stream of nitrogen.
-
Visualizations
Caption: Workflow for surface functionalization via Click Chemistry.
Caption: Workflow for surface functionalization via Sonogashira Coupling.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 9-(4-ethynylphenyl)carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 9-(4-ethynylphenyl)carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a terminal alkyne, such as phenylacetylene, with an aryl halide, in this case, 9-(4-iodophenyl)carbazole or 9-(4-bromophenyl)carbazole. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3]
Q2: What are the key starting materials for the Sonogashira coupling reaction to synthesize this compound?
A2: The key starting materials are:
-
9-(4-halophenyl)carbazole: 9-(4-iodophenyl)carbazole is often preferred over 9-(4-bromophenyl)carbazole due to the higher reactivity of the C-I bond, which can lead to higher yields and milder reaction conditions.
-
A source of the ethynyl group: This can be trimethylsilylacetylene (TMSA), followed by a deprotection step, or directly with a protected acetylene derivative. Using a protected alkyne can help to minimize side reactions.
-
Palladium catalyst: Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and other palladium complexes.[2]
-
Copper(I) co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[2][4]
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used to neutralize the hydrogen halide formed during the reaction.[2][5]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[2][4]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, while Sonogashira coupling is the most direct method, other strategies can be employed. For instance, a Suzuki-Miyaura cross-coupling reaction could be used to first form the 9-phenylcarbazole core, followed by subsequent modifications to introduce the ethynyl group.[6][7] However, for introducing the ethynyl group directly, the Sonogashira reaction remains the most efficient and widely used method.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or no product at all. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in a Sonogashira coupling can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.
-
Solution: Ensure you are using a fresh batch of the palladium catalyst. If the catalyst is old, consider purchasing a new supply. Always handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
-
Poor Quality of Reagents or Solvents: The presence of water or oxygen can deactivate the catalyst and inhibit the reaction.
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity. Degas the solvent before use by bubbling with an inert gas or by the freeze-pump-thaw method.
-
-
Incorrect Base: The choice and amount of base are crucial.
-
Solution: Triethylamine is a common and effective base for this reaction.[5] Ensure you are using the correct stoichiometry, typically 2-4 equivalents.
-
-
Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
-
Solution: While some Sonogashira couplings can be performed at room temperature, others require heating. If you are running the reaction at room temperature, try gently heating the mixture (e.g., to 40-60 °C) and monitor the progress by TLC.
-
-
Incomplete Deprotection (if using a protected alkyne): If you are using a protected alkyne like trimethylsilylacetylene, the deprotection step might be inefficient.
-
Solution: Ensure the deprotection conditions (e.g., using a base like K₂CO₃ in methanol) are appropriate and that the reaction goes to completion. Monitor the deprotection step by TLC or NMR.
-
Issue 2: Formation of Significant Side Products (Homocoupling)
Q: I am observing a significant amount of a side product, which I suspect is the homocoupling product of my alkyne (Glaser coupling). How can I minimize this?
A: The formation of diynes through the oxidative homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings.[8]
Strategies to Minimize Homocoupling:
-
Minimize Oxygen: The Glaser coupling is an oxidative process.
-
Solution: Rigorously exclude oxygen from your reaction mixture. Use degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
-
Optimize Catalyst System: The choice of ligand on the palladium catalyst can influence the rate of the desired cross-coupling versus the homocoupling.
-
Solution: Consider using a copper-free Sonogashira protocol, as the copper co-catalyst is often implicated in promoting homocoupling.[5] Alternatively, using a ligand that promotes the cross-coupling at a faster rate can be beneficial.
-
-
Control Reaction Temperature: Higher temperatures can sometimes favor the homocoupling reaction.
-
Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.
-
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Solution: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd/CuFe₂O₄ | Varies | [2],[8] |
| Co-catalyst | CuI | None (Cu-free) | CuI | Varies | [5],[2] |
| Base | Triethylamine | Diisopropylamine | K₂CO₃ | Varies | [5],[4] |
| Solvent | THF | DMF | Toluene | Varies | [2],[4] |
| Temperature | Room Temp | 50 °C | 100 °C | Varies | [5],[4] |
Note: The yields are highly substrate and condition-dependent. This table provides a qualitative guide to parameters that can be optimized.
Experimental Protocols
Detailed Methodology for Sonogashira Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
9-(4-iodophenyl)carbazole
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Coupling Reaction:
-
To an oven-dried Schlenk flask, add 9-(4-iodophenyl)carbazole (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF and degassed triethylamine (3 equivalents) via syringe.
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection of the Silyl Group:
-
Dissolve the crude product from the previous step in a mixture of methanol and THF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijnc.ir [ijnc.ir]
Technical Support Center: 9-(4-ethynylphenyl)carbazole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 9-(4-ethynylphenyl)carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound and similar carbazole derivatives are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from unreacted starting materials and other impurities with different polarities.[1][2][3][4][5] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, particularly if the crude product is already of reasonable purity.[6][7]
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities can include unreacted starting materials such as 9H-carbazole and a 4-halophenylacetylene, residual catalysts (e.g., palladium or copper complexes from coupling reactions), and byproducts from side reactions.[1] Isomeric impurities present in the initial carbazole starting material can also be carried through to the final product and affect its properties.[8]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the impurity profile and the quantity of your crude product.
-
Column Chromatography: Ideal for complex mixtures with multiple components or when impurities have significantly different polarities from the product. It offers high resolution for separating a wide range of impurities.[1][9]
-
Recrystallization: Best suited for removing small amounts of impurities from a relatively pure crude product. It is often more scalable and economical for larger quantities.[7] A preliminary purity assessment by Thin Layer Chromatography (TLC) can help in making this decision.
Q4: Can I use a combination of purification techniques?
A4: Yes, a combination is often the best approach for achieving high purity. It is common to perform an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled fractions to obtain a highly pure, crystalline final product.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A common starting point for carbazole derivatives is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. |
| The product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| All compounds elute too quickly. | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Streaking or tailing of spots on TLC/column. | The sample is overloaded on the column. The compound may be acidic or basic. | Reduce the amount of crude material loaded onto the column.[7] Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Recrystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| The compound does not dissolve. | Insufficient solvent or an inappropriate solvent. | Add more solvent in small portions while heating. If the compound still does not dissolve, a different solvent or a solvent mixture may be required. |
| No crystals form upon cooling. | The solution is not supersaturated. The solution cooled too quickly. | Evaporate some of the solvent to increase the concentration.[7] Scratch the inside of the flask with a glass rod to induce nucleation.[7] Add a seed crystal of the pure compound.[7] Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Oily precipitate forms instead of crystals. | The boiling point of the solvent is too high. The melting point of the compound is below the boiling point of the solvent. Impurities are preventing crystallization. | Use a lower-boiling point solvent. Consider purification by column chromatography first to remove impurities. |
| Low recovery of the pure product. | Too much solvent was used. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal yield.[7] |
| Crystals are colored. | Colored impurities are present. | Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[7] A second recrystallization may be necessary.[7] |
Experimental Protocols
Column Chromatography Purification of this compound
-
Preparation of the Mobile Phase (Eluent):
-
Based on preliminary TLC analysis, prepare a suitable solvent system. A common starting point is a 95:5 (v/v) mixture of hexane and ethyl acetate.[1] Other non-polar/polar solvent systems like dichloromethane/petroleum ether can also be effective.[2] The goal is to achieve an Rf value of approximately 0.2-0.4 for this compound.[1]
-
-
Packing the Column:
-
Select a glass chromatography column of an appropriate size for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into the column.[1]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent.[1] Carefully apply the solution to the top of the silica bed using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect the eluting solvent in fractions (e.g., in test tubes or flasks).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For carbazole derivatives, solvents like ethanol, ethyl acetate, or toluene can be suitable.[7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and reheat the solution to boiling for a few minutes.[7]
-
-
Hot Filtration (Optional):
-
If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Then, place it in an ice bath to maximize crystal formation.[7]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Carbazole Derivatives
| Compound | Stationary Phase | Eluent System | Reference |
| 9-Phenylcarbazole | Silica Gel | Hexane:Ethyl Acetate (95:5) | [1] |
| 9-(4-bromophenyl)-9H-carbazole | Silica Gel | Light Petroleum:Dichloromethane (75:25) | [2] |
| 3-Bromo-9-(p-tolyl)-9H-carbazole derivative | Silica Gel | Dichloromethane:n-hexane (1:9) | [4] |
| 9-ethyl-2,7-diethynyl-carbazole | Silica Gel | Dichloromethane:Petroleum Ether (1:1) | [10] |
| 9-ethyl-3-(3-(phenylethynyl)quinoxalin-2-yl)-9H-carbazole | Silica Gel | Dichloromethane | [5] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
"common side reactions in the synthesis of 9-(4-ethynylphenyl)carbazole"
Technical Support Center: Synthesis of 9-(4-ethynylphenyl)carbazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions and challenges encountered during the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the key steps where side reactions occur?
A1: The most common synthetic strategy is a two-step process. First is the N-arylation of carbazole to form a 9-(4-halophenyl)carbazole intermediate. The second step is a palladium-catalyzed cross-coupling reaction, typically a Sonogashira coupling, to introduce the ethynyl group. Side reactions are common in both steps.
-
Step 1: N-Arylation (Ullmann Condensation or Buchwald-Hartwig Amination)
-
Ullmann Condensation : This classic method involves coupling carbazole with an aryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-dibromobenzene) using a copper catalyst at high temperatures.[1][2] The harsh conditions can lead to side products.
-
Buchwald-Hartwig Amination : A more modern approach using a palladium catalyst and a phosphine ligand, which generally proceeds under milder conditions than the Ullmann reaction.[3]
-
-
Step 2: Sonogashira Coupling
Q2: What are the most common side reactions during the Sonogashira coupling step?
A2: The primary side reaction is the oxidative homocoupling of the terminal alkyne, often called Glaser coupling, which results in the formation of a symmetric di-yne byproduct.[7][8] This is particularly problematic when using copper co-catalysts in the presence of oxygen. Other potential issues include catalyst decomposition and incomplete reaction.
Q3: How can I minimize or prevent the homocoupling of alkynes (Glaser coupling)?
A3: Several strategies can be employed to suppress this side reaction:
-
Use Degassed Solvents : Thoroughly deaerating the reaction mixture is crucial, as oxygen promotes homocoupling.[7]
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Copper-Free Conditions : While a copper co-catalyst can increase reactivity, its presence often leads to alkyne dimerization.[7] Performing the Sonogashira coupling under copper-free conditions is a common and effective method to avoid this issue.
-
Use of Protected Alkynes : Employing a protected alkyne like trimethylsilylacetylene (TMSA) prevents the terminal alkyne from participating in homocoupling.[6] The desired terminal alkyne is then revealed in a subsequent deprotection step.
Q4: What are the potential issues with the N-arylation of carbazole via the Ullmann condensation?
A4: Traditional Ullmann reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper, which can lead to several side products.[9][10] With a reactant like 1,4-dibromobenzene, a potential side reaction is the double N-arylation to form 1,4-di(carbazol-9-yl)benzene. The high temperatures can also lead to thermal decomposition of starting materials or products. Modern protocols using soluble copper catalysts with ligands like 1,10-phenanthroline can proceed at lower temperatures, improving yields and reducing byproducts.[3]
Q5: What challenges are associated with the deprotection of the trimethylsilyl (TMS) group?
A5: The deprotection of the TMS group from the alkyne can sometimes be incomplete or lead to further reactions if not controlled properly.
-
Incomplete Deprotection : If the reaction is not allowed to proceed to completion, the final product will be contaminated with the TMS-protected intermediate.
-
Reagent Choice : The choice of deprotection reagent is critical. Common reagents include tetra-n-butylammonium fluoride (TBAF) or bases like potassium carbonate in methanol.[5][11] The conditions must be mild enough to avoid affecting other functional groups in the molecule. Silver salts have also been shown to catalyze this deprotection chemoselectively.[12]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-arylation step (Ullmann) | 1. Insufficiently activated copper. 2. Reaction temperature too low or too high. 3. Poor choice of solvent. 4. Inefficient catalyst system. | 1. Use freshly activated copper powder or a soluble copper(I) salt (e.g., CuI). 2. Optimize the temperature; traditional Ullmann reactions require high heat, but modern ligand-assisted protocols run cooler.[9][13] 3. Use high-boiling polar solvents like DMF or NMP.[9] 4. Add a ligand such as 1,10-phenanthroline or a diamine to improve catalyst efficacy.[3] |
| Low yield in Sonogashira coupling step | 1. Inactive palladium catalyst. 2. Presence of oxygen in the reaction vessel. 3. Base is not strong enough or is sterically hindered. 4. Aryl halide is not sufficiently reactive (e.g., Cl < Br < I).[7] | 1. Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is fresh or properly stored. 2. Degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[7] 3. Use an appropriate amine base like triethylamine or diisopropylamine, which can also act as a solvent.[7] 4. Use the most reactive aryl halide possible (aryl iodide is preferred). |
| Product is contaminated with a symmetric di-yne | 1. Oxidative homocoupling (Glaser coupling) of the terminal alkyne. 2. Reaction was exposed to air/oxygen. | 1. Switch to a copper-free Sonogashira protocol.[7] 2. Use a protected alkyne like trimethylsilylacetylene (TMSA) and deprotect in a separate step.[6] 3. Ensure all reagents and solvents are thoroughly deoxygenated. |
| Incomplete TMS deprotection | 1. Insufficient amount of deprotection reagent. 2. Reaction time is too short. 3. Reagent has degraded (e.g., TBAF can absorb water). | 1. Use a slight excess of the deprotection reagent (e.g., TBAF or K₂CO₃). 2. Monitor the reaction by TLC until the starting material is fully consumed. 3. Use fresh or properly stored reagents. Consider alternative mild methods like catalytic silver salts.[12] |
| Difficulty purifying the final product | 1. Presence of closely related side products (e.g., homocoupled di-yne, starting materials). 2. Contamination with catalyst residues (Palladium or Copper). | 1. Optimize reaction conditions to minimize side products. Use column chromatography with a carefully selected solvent system for purification. 2. After the reaction, perform an aqueous workup and consider washing with a solution that can complex with metal residues (e.g., dilute ammonium hydroxide for copper). |
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific laboratory conditions and scales.
Protocol 1: N-Arylation of Carbazole via Ullmann Condensation
-
To an oven-dried Schlenk flask, add 9H-carbazole (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-150 °C and stir until the carbazole is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-(4-iodophenyl)-9H-carbazole.
Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)
-
In a Schlenk flask, combine 9-(4-iodophenyl)-9H-carbazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with Argon.
-
Add degassed triethylamine and toluene as solvents.
-
Add trimethylsilylacetylene (1.5 eq.) dropwise via syringe.
-
Heat the mixture to 60-80 °C and stir until the aryl iodide is consumed (monitor by TLC).
-
Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with toluene.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by chromatography or used directly in the next step.
Protocol 3: Deprotection of the TMS Group
-
Dissolve the crude 9-(4-((trimethylsilyl)ethynyl)phenyl)-9H-carbazole from the previous step in a mixture of tetrahydrofuran (THF) and methanol.
-
Add potassium carbonate (2.0 eq.) to the solution.[11]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visualized Pathways and Workflows
Caption: Synthetic pathway for this compound showing key side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction | PPTX [slideshare.net]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
"improving the solubility of 9-(4-ethynylphenyl)carbazole for device fabrication"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development and materials science working with 9-(4-ethynylphenyl)carbazole. The focus is on improving its solubility for successful device fabrication.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound, a largely non-polar molecule, exhibits poor solubility in polar solvents like ethanol. For optimal dissolution, non-polar or moderately polar aprotic solvents are recommended. Good starting points for solvent screening include chloroform, toluene, chlorobenzene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is crucial to use high-purity, anhydrous solvents, as trace amounts of water or other impurities can significantly hinder solubility and affect thin-film quality.
Q2: My solution of this compound is not clear, or I see suspended particles. What should I do?
A2: Incomplete dissolution can be due to several factors. First, ensure you are using an appropriate solvent (see Q1). If the issue persists, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of many organic compounds. Use a water bath or a hot plate with a magnetic stirrer and monitor the temperature to avoid solvent evaporation or compound degradation.
-
Sonication: Using an ultrasonic bath can help break up aggregates and promote dissolution.
-
Extended Stirring: Allow the solution to stir for an extended period (several hours) at a constant temperature to ensure it reaches equilibrium.
-
Filtration: If a small amount of insoluble material remains, it may be due to impurities. Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) before use in device fabrication to remove any particulate matter.
Q3: I have tried common solvents, but the solubility of this compound is still too low for my application. What are my options?
A3: When single-solvent systems are insufficient, several techniques can be employed to enhance solubility:
-
Cosolvency: This is a straightforward method where a small amount of a "good" solvent (a cosolvent) is added to a "poor" solvent to increase the overall solvating power of the mixture.[2][3] For instance, if you need to use a less effective but process-compatible solvent, adding a small percentage of a high-solubility solvent like THF or DMF can be beneficial.
-
Solid Dispersion: This technique involves dispersing the compound in an inert, highly soluble carrier matrix.[4][5][6][7] By creating a solid dispersion, the compound is present in an amorphous state with a reduced particle size and increased surface area, leading to enhanced dissolution.[7] Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
Q4: How do I choose the right solubility enhancement technique?
A4: The choice of technique depends on your specific experimental requirements, such as the desired concentration, the processing method (e.g., spin coating, inkjet printing), and the compatibility of the solvents and carriers with your device architecture. The following diagram outlines a logical approach to selecting a suitable method.
Caption: A decision-making workflow for selecting a solubility enhancement technique.
Q5: I am observing poor film quality (e.g., pinholes, streaks) after spin coating my this compound solution. Could this be related to solubility?
A5: Yes, poor film quality is often linked to solution properties. If the compound is not fully dissolved or starts to precipitate during the spin coating process, it can lead to defects like pinholes, aggregates, and non-uniform films.[8] Ensure your solution is completely clear and stable before deposition. Additionally, consider the solvent's boiling point and evaporation rate, as these also significantly impact film formation.
Quantitative Data
| Solvent | Dielectric Constant (approx.) | Estimated Solubility Range (mg/mL) at 25°C | Notes |
| Toluene | 2.4 | 10 - 20 | A good non-polar solvent for initial trials. |
| Chloroform | 4.8 | 15 - 25 | Often provides good solubility for carbazole derivatives. |
| Tetrahydrofuran (THF) | 7.6 | 20 - 30 | A versatile solvent that can dissolve a wide range of organic compounds. |
| Dichloromethane (DCM) | 9.1 | 15 - 25 | Another effective chlorinated solvent. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 30 | A highly polar aprotic solvent, often used for poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 30 | A strong polar aprotic solvent, but its high boiling point can be a challenge for film deposition. |
| Ethanol | 24.6 | < 1 | Poor solubility is expected due to the polar, protic nature of the solvent. |
| Hexane | 1.9 | < 1 | Generally a poor solvent for this class of compounds. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for systematically testing the solubility of this compound in various solvents.
Caption: A step-by-step workflow for determining the solubility of the compound in different solvents.
Methodology:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a series of small, sealable glass vials.
-
Solvent Addition: Add a known volume of each test solvent (e.g., 1 mL) to the respective vials.
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Equilibration: Seal the vials and place them on a magnetic stirrer or in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.
-
Observation: After equilibration, visually inspect each vial. If the solid has completely dissolved, add another known amount of the compound and repeat the equilibration step.
-
Saturation and Analysis: If undissolved solid remains, the solution is saturated. Carefully filter the supernatant through a syringe filter to remove any solid particles. The concentration of the dissolved compound in the filtrate can then be determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
Protocol 2: Improving Solubility with the Cosolvent Method
This protocol describes how to use a cosolvent to enhance the solubility of this compound.
Methodology:
-
Primary Solvent Selection: Choose a primary solvent that is suitable for your device fabrication process but in which the compound has limited solubility.
-
Cosolvent Selection: Select a cosolvent in which this compound is highly soluble (e.g., THF or DMF).
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Initial Dissolution: Dissolve the desired amount of this compound in a minimal amount of the cosolvent.
-
Titration: While stirring, slowly add the primary solvent to the concentrated solution. Continue adding the primary solvent until you reach the desired final concentration and solvent ratio.
-
Stability Check: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, you may need to adjust the solvent-to-cosolvent ratio.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion to significantly enhance the solubility of this compound.
Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.
Methodology:
-
Component Dissolution: Dissolve both this compound and a soluble carrier (e.g., polyvinylpyrrolidone - PVP) in a common volatile solvent like dichloromethane (DCM) or chloroform. The ratio of the compound to the carrier can be varied (e.g., 1:1, 1:2, 1:5 by weight) to optimize solubility enhancement.
-
Solvent Evaporation: Remove the solvent from the solution using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the inside of the flask.
-
Drying: Further dry the solid film in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask and, if necessary, gently grind it into a fine powder.
-
Usage: The resulting solid dispersion powder can now be dissolved in the desired solvent for device fabrication. The dissolution should be significantly faster and result in a higher achievable concentration compared to the pure compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coatingsystems.com [coatingsystems.com]
Technical Support Center: Troubleshooting Poor Performance of OLEDs with 9-(4-ethynylphenyl)carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the performance of Organic Light-Emitting Diodes (OLEDs) incorporating 9-(4-ethynylphenyl)carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor performance in OLEDs using this compound?
Poor performance in OLEDs with this compound can typically be attributed to several factors:
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Material Impurity: The presence of impurities in the this compound source material can introduce charge traps or quenching sites, which hinder device efficiency and longevity.[1][2]
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Suboptimal Device Architecture: An imbalanced device structure, such as incorrect layer thicknesses, can lead to inefficient charge injection and recombination within the emissive layer (EML).[1]
-
Chemical Degradation: The carbazole moiety, particularly the C-N bond, is susceptible to cleavage under electrical stress or exposure to high-energy excitons, leading to the formation of non-emissive degradation products.[1][2][3]
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Environmental Factors: Exposure to oxygen and moisture during fabrication or operation can degrade the organic materials and the cathode, leading to the formation of "dark spots" and a shortened device lifetime.[1]
-
Inefficient Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer results in charge carrier leakage and reduced recombination efficiency.[1]
Q2: How does the chemical structure of this compound contribute to device instability?
The primary mechanism of degradation for many carbazole derivatives in OLEDs is the homolytic cleavage of the exocyclic C–N bond in the excited state.[4] This is particularly relevant for blue-emitting materials, as their high singlet energy levels (S1) can be comparable to the C-N bond dissociation energy.[3] This bond scission leads to the formation of reactive radical species. These radicals can then react with neighboring molecules, creating stabilized π-radicals that act as non-radiative recombination centers and luminescence quenchers, ultimately reducing the device's efficiency and operational lifetime.[4]
Q3: What are the expected degradation products of carbazole-based materials in OLEDs?
Upon degradation, carbazole derivatives can decompose into several products. A common pathway involves the cleavage of the C-N bond, which in the case of a related compound, 4,4'-bis(N-carbazolyl)biphenyl (CBP), results in carbazolyl and corresponding biphenyl radicals.[4] These can further react to form products like biphenyl and carbazole.[2] These degradation products can accumulate in the emissive zone, acting as deep traps for charge carriers and quenchers for luminescence.[4]
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE)
Question: My OLED device with this compound shows a very low External Quantum Efficiency (EQE). What are the potential causes and how can I troubleshoot this?
Potential Causes and Troubleshooting Steps:
-
Material Purity: Impurities can act as exciton quenching sites.
-
Suboptimal Emissive Layer (EML) Thickness: The thickness of the EML is critical for balancing charge transport and recombination.
-
Action: Systematically vary the thickness of the emissive layer to find the optimal balance for charge recombination.[1]
-
-
Inefficient Charge Balance: An imbalance in the flux of holes and electrons reaching the EML leads to leakage currents and low efficiency.
-
Poor Energy Level Alignment: Mismatched energy levels between the this compound layer and adjacent layers can impede efficient charge injection.
-
Action: Ensure proper energy level alignment with the adjacent HTL and ETL. Consider testing alternative HTL or ETL materials.[1]
-
Troubleshooting Workflow for Low EQE
Caption: Troubleshooting workflow for low EQE in this compound OLEDs.
Issue 2: Poor Device Stability and Short Lifetime
Question: My OLED degrades very quickly during operation. What are the common degradation mechanisms and how can I improve the device lifetime?
Potential Causes and Troubleshooting Steps:
-
Chemical Degradation of the Carbazole Moiety: The C-N bond in the carbazole unit is prone to cleavage, especially under the influence of high-energy blue emission, forming non-emissive byproducts.[1][3][5]
-
Environmental Contamination: Exposure to ambient oxygen and moisture during fabrication or operation accelerates material and electrode degradation.
-
Morphological Instability: Changes in the morphology of the organic thin films due to Joule heating can lead to performance degradation.
Degradation Pathway in Carbazole-Based OLEDs
Caption: Simplified chemical degradation pathway in carbazole-based OLEDs.[4]
Data Presentation
The performance of OLEDs is highly dependent on the specific device architecture and materials used. The following tables provide a summary of performance metrics for various OLEDs incorporating carbazole derivatives to serve as a benchmark. Note that these values are not exclusively for this compound but for a range of related materials, illustrating typical performance characteristics.
Table 1: Performance of OLEDs with Carbazole-Based Emissive Layers
| Emitting Material | Max. Luminance (cd/m²) | Max. EQE (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| CZ-1 | 4130 | 9.5 | 19.3 | - | (0.16, 0.29) | [7] |
| CZ-2 | 4104 | 9.5 | 20.2 | - | (0.17, 0.30) | [7] |
| BCzB-PPI | 11,364 | 4.43 | - | ~3 | (0.159, 0.080) | [8] |
| Cz4FS (Doped) | 3600 | 4.2 | - | - | - | [9] |
| Cz4FS (Exciplex) | ~25,000 | 5.3 | - | - | - | [9] |
Table 2: Performance of Green Phosphorescent OLEDs with Iridium(III) Complexes Containing Carbazole Units
| Emitter | Max. EQE (%) | EQE at 10,000 cd/m² (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| (2-pymICz)₂Ir(tmd) | 31.3 | 30.4 | 114.6 | 100.1 | (0.29, 0.63) | [10] |
| (4-pymICz)₂Ir(tmd) | 28.5 | 26.5 | 104.4 | 91.2 | (0.32, 0.62) | [10] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general method for purifying carbazole derivatives. The choice of solvent may need to be optimized for this compound.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or a dichloromethane/hexane mixture).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize as its solubility decreases. Further cooling in an ice bath can improve the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
-
Purity Verification: Confirm the purity of the final product using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.[1]
Protocol 2: Standard OLED Fabrication by Thermal Evaporation
This protocol outlines a typical procedure for fabricating a multilayer OLED in a high-vacuum environment.
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. Finally, treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[11]
-
Sequential Deposition: Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML - containing this compound) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).[11][12] The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.
-
Cathode Deposition: Deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the active area of the device.[12]
-
Encapsulation: Transfer the completed devices to an inert atmosphere glovebox. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from degradation by moisture and oxygen.[12]
Protocol 3: Identification of Degradation Products using HPLC-MS
This protocol describes a method for analyzing the chemical composition of a degraded OLED.
-
Sample Preparation: Carefully de-encapsulate the degraded OLED device in an inert atmosphere. Dissolve the organic layers in a suitable solvent (e.g., dichloromethane or THF). Filter the resulting solution to remove any insoluble particles.[2]
-
HPLC Separation: Inject the sample solution into an HPLC system. Use a suitable column (e.g., a C18 column for separating aromatic compounds) and a gradient elution method to separate the different components of the mixture.[2]
-
Mass Spectrometry Analysis: Interface the HPLC system with a mass spectrometer (MS). As components elute from the HPLC column, introduce them into the MS source. Acquire mass spectra for each peak to determine the molecular weight of the degradation products.[2]
-
Data Analysis: Compare the mass spectra of the peaks from the degraded device with those from a pristine device and with known fragmentation patterns of carbazole derivatives to identify the degradation products.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient narrow green organic light-emitting diodes with low efficiency roll-offs based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole and pyrimidine units - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stabilization of 9-(4-ethynylphenyl)carbazole (EPC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(4-ethynylphenyl)carbazole (EPC). The information provided addresses common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EPC) and why is its stability important?
A1: this compound (EPC) is an organic compound known for its excellent thermal stability and high photoluminescence, making it a valuable material in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells.[1] Its stability is crucial for the longevity and performance of these devices. Degradation of EPC can lead to a decrease in efficiency, changes in emission color, and ultimately, device failure.
Q2: What are the main causes of EPC degradation?
A2: The degradation of EPC is primarily attributed to two reactive sites in its structure: the ethynyl group and the carbazole core. The main degradation pathways are:
-
Oxidative Polymerization: The ethynyl group is susceptible to oxidative coupling reactions, especially in the presence of oxygen, heat, or transition metal impurities, leading to the formation of polymers. This can result in decreased solubility and altered electronic properties.
-
Photodegradation: The carbazole moiety can undergo degradation upon exposure to light, particularly UV radiation. This can involve the formation of radicals and subsequent reactions that disrupt the conjugated system.
-
Thermal Degradation: While generally thermally stable, prolonged exposure to high temperatures can lead to the breakdown of the molecule.
Q3: How can I visually identify if my EPC sample has degraded?
A3: Degradation of EPC can often be observed visually. Signs of degradation include:
-
Color Change: A pure sample of EPC is typically a white to light-yellow crystalline powder.[1] A significant change in color, such as turning brown or black, can indicate degradation.
-
Decreased Solubility: The formation of polymers due to the reaction of the ethynyl group can lead to a noticeable decrease in the solubility of the material in common organic solvents.
-
Changes in Photoluminescence: A decrease in the intensity of fluorescence or a shift in the emission wavelength upon excitation with a UV lamp can be indicative of degradation.
Q4: What are the recommended storage conditions for EPC?
A4: To minimize degradation, EPC should be stored under the following conditions:
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ethynyl group.
-
Protection from Light: Keep the container in a dark place or use an amber-colored vial to protect the compound from photodegradation.
-
Low Temperature: Storage at a low temperature (e.g., in a refrigerator or freezer) can help to slow down potential degradation reactions. Commercial suppliers often recommend storage at 2 - 8 °C.[1]
Q5: What types of antioxidants or stabilizers can be used with EPC?
A5: While specific studies on the stabilization of EPC are limited, general principles for stabilizing conjugated organic materials can be applied. Potential stabilizers include:
-
Hindered Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) can act as radical scavengers to inhibit oxidative degradation.
-
Free Radical Scavengers: Stable free radicals can inhibit the polymerization of acetylene groups.
-
UV Absorbers: The addition of a UV-absorbing compound to a formulation can help to prevent photodegradation, although this is more applicable to thin films and device structures than to the storage of the pure compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with EPC.
Problem 1: EPC solution changes color or becomes cloudy over time.
| Possible Cause | Suggested Solution |
| Oxidative Polymerization | Degas your solvent before dissolving the EPC to remove dissolved oxygen. Handle the solution under an inert atmosphere (e.g., in a glovebox). Consider adding a small amount of a radical scavenger like BHT to the solution. |
| Photodegradation | Protect the solution from light by wrapping the container in aluminum foil or using an amber vial. Avoid unnecessary exposure to ambient light during experiments. |
| Contamination | Ensure that all glassware is scrupulously clean and that the solvent is of high purity. Transition metal impurities can catalyze the polymerization of the ethynyl group. |
Problem 2: Inconsistent results in thin-film device fabrication.
| Possible Cause | Suggested Solution |
| Degradation during processing | Minimize the time the EPC is exposed to air and light during film deposition. If thermal evaporation is used, ensure the source temperature is not excessively high to prevent thermal decomposition. |
| Morphological Instability | The morphology of the thin film can change over time, affecting device performance. Ensure consistent deposition parameters and consider post-deposition annealing under an inert atmosphere to stabilize the film morphology. |
| Interaction with other layers | The materials in adjacent layers of a device can interact with EPC, leading to degradation at the interfaces. Carefully select charge transport and blocking materials that are chemically compatible with EPC. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of EPC.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of EPC.
-
Methodology:
-
Place a small amount (5-10 mg) of the EPC sample into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
Photostability Assessment using UV-Vis Spectroscopy
-
Objective: To monitor the change in the absorption spectrum of an EPC solution upon exposure to light.
-
Methodology:
-
Prepare a dilute solution of EPC in a suitable solvent (e.g., THF or chloroform) with a known concentration.
-
Measure the initial UV-Vis absorption spectrum of the solution.
-
Expose the solution to a light source (e.g., a UV lamp or a solar simulator) for a defined period.
-
Measure the UV-Vis absorption spectrum at regular intervals.
-
A decrease in the absorbance at the characteristic absorption peaks of EPC indicates photodegradation. The rate of degradation can be quantified by plotting the absorbance versus time.
-
Monitoring Degradation with High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify EPC and its degradation products.
-
Methodology:
-
Prepare a solution of the EPC sample to be analyzed.
-
Inject a small volume of the solution into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV-Vis detector.
-
Develop a mobile phase gradient that allows for the separation of the EPC peak from any impurity or degradation product peaks.
-
The area of the EPC peak is proportional to its concentration. By analyzing samples over time or after exposure to stress conditions (heat, light), the decrease in the EPC peak area can be used to quantify the extent of degradation. New peaks appearing in the chromatogram can be further analyzed (e.g., by LC-MS) to identify degradation products.
-
Quantitative Data
| Compound | Decomposition Temp. (Td) at 5% weight loss (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Carbazole-benzo[a]carbazole derivative (CBC1) | ~350 | 107 | [1][2] |
| "M"-type carbazole/fluorene derivative (mDCzPF) | >400 | - | [3] |
| 9-Aryl-substituted carbazole derivatives | 315 - 454 | - | [4] |
| Carbazole derivatives with pyridine groups | 349 - 488 | - |
Diagrams
Proposed Degradation Pathways of EPC
Caption: Proposed degradation pathways for this compound (EPC).
Experimental Workflow for Stability Testing
Caption: General experimental workflow for assessing the stability of EPC.
Troubleshooting Logic for EPC Degradation
Caption: A troubleshooting decision tree for identifying the cause of EPC degradation.
References
- 1. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 9-(4-ethynylphenyl)carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative catalysts for the synthesis of 9-(4-ethynylphenyl)carbazole. The following sections offer frequently asked questions, troubleshooting guides for common experimental issues, comparative data on catalyst performance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalytic system for synthesizing this compound?
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. The conventional method employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt co-catalyst (e.g., CuI), and an amine base like triethylamine or piperidine.[1][2]
Q2: Why should I consider an alternative catalyst for this synthesis?
While effective, the traditional palladium/copper system has several drawbacks. The copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, which complicates purification and reduces the yield of the desired product.[3][4][5] Furthermore, phosphine ligands used with palladium can be sensitive to air and moisture, and palladium itself is a costly precious metal.[6][7] Alternative catalysts aim to mitigate these issues by offering copper-free, palladium-free, or heterogeneous options.[2]
Q3: What are the main categories of alternative catalysts available?
Alternative catalysts for the Sonogashira coupling can be broadly categorized as:
-
Copper-Free Systems: These protocols eliminate the copper co-catalyst to prevent alkyne homocoupling.[1][4] They often rely on more active palladium complexes or specific bases and ligands to facilitate the reaction.[3][8]
-
Palladium-Free Systems: To reduce costs and environmental impact, systems using more abundant metals like copper have been developed.[6][9] Copper nanoclusters, for example, have been shown to effectively catalyze the cross-coupling of aryl halides and alkynes without palladium.[9]
-
Heterogeneous Catalysts: These are catalysts supported on a solid material, such as palladium on carbon (Pd/C) or polymer-bound palladium complexes.[10][11] Their primary advantage is the ease of separation from the reaction mixture and the potential for catalyst recycling.[12]
-
Alternative Ligand Systems: N-Heterocyclic carbenes (NHCs) and bulky, electron-rich phosphines (e.g., cataCXium A, XPhos) can be used in place of traditional phosphine ligands to enhance catalyst stability and activity, especially for less reactive aryl halides.[1][4][13]
-
Photocatalysts: Emerging green chemistry methods utilize visible-light-driven photocatalysts, such as carbazole-based organic dyes (e.g., 4CzIPN), for various transformations.[14][15]
Q4: How do I choose the right alternative catalyst for my experiment?
The choice of catalyst depends on your primary experimental goal. If minimizing byproducts is critical, a copper-free system is the most direct solution.[4] If cost-effectiveness and catalyst recyclability are the main drivers, a heterogeneous or palladium-free system should be considered.[9][11] For challenging substrates, such as aryl chlorides, a system with a highly active ligand is often necessary.[4][16]
Q5: What is the key advantage of using a copper-free system?
The primary advantage is the suppression of alkyne homocoupling (Glaser coupling).[3][5] This leads to a cleaner reaction profile, simplifies product purification, and often improves the isolated yield of the desired diarylalkyne.[4]
Q6: Is it possible to perform this synthesis entirely without palladium?
Yes, palladium-free Sonogashira-type reactions have been developed using copper-based catalysts.[6][9] For instance, copper nanoclusters have been reported to catalyze the cross-coupling of aryl halides with terminal alkynes effectively without the need for palladium or other co-catalysts.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield; starting material recovered. | 1. Inactive Catalyst: The palladium catalyst, especially Pd(0) species, may have oxidized. 2. Insufficient Temperature: The reaction temperature may be too low to facilitate the oxidative addition step, particularly for less reactive aryl bromides or chlorides.[4][17] 3. Volatile Reagent Loss: Low-boiling-point alkynes or amines may evaporate from the reaction if not performed in a sealed vessel.[18] | 1. Use a fresh batch of catalyst or a more air-stable precatalyst. 2. Increase the reaction temperature. For aryl bromides, temperatures around 80-100 °C may be required.[17] For aryl chlorides, even higher temperatures and more active ligands (e.g., XPhos, SPhos) are often necessary.[16] 3. Perform the reaction in a sealed tube or use a condenser to prevent the loss of volatile components.[18] |
| Significant formation of alkyne homocoupling byproduct (Glaser coupling). | 1. Presence of Copper and Oxygen: The copper(I) co-catalyst promotes the oxidative dimerization of the terminal alkyne, a reaction that is accelerated by trace oxygen.[3][4] | 1. Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser coupling.[1][4] 2. Thoroughly Degas: If using a copper-containing system, ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the mixture.[18] |
| Reaction mixture turns black and a precipitate forms (Pd black). | 1. Catalyst Decomposition: The active Pd(0) species has agglomerated into inactive palladium black. 2. Solvent Choice: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[18] | 1. Consider using a different ligand that better stabilizes the Pd(0) center, such as an N-heterocyclic carbene (NHC) or a bulky phosphine ligand.[1] 2. Change the solvent system. Running the reaction in the amine base (e.g., neat Et₃N) without a co-solvent can sometimes prevent decomposition.[18] |
| Reaction fails with 9-(4-bromophenyl)carbazole but works with the iodo-analog. | 1. Lower Reactivity of Aryl Bromide: The carbon-bromine bond is stronger than the carbon-iodine bond, making the oxidative addition step more difficult and slower.[19] | 1. Increase Reaction Temperature: Higher temperatures are generally required for aryl bromides compared to aryl iodides.[17] 2. Use a More Active Catalyst System: Employ a palladium catalyst with a more electron-rich and bulky ligand (e.g., dppf, XPhos) to facilitate the oxidative addition.[16][17] 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration. |
Data Presentation: Catalyst Performance Comparison
The following table summarizes various alternative catalytic systems applicable to the Sonogashira synthesis of this compound and related structures. Yields are highly dependent on the specific substrates and reaction conditions.
| Catalyst System | Key Features | Typical Conditions | Reported Yield Range |
| Pd(CH₃CN)₂Cl₂ / cataCXium A [8] | Copper-free, Amine-free | 0.5-1 mol% Pd, Cs₂CO₃ base, Green solvent (e.g., CPME), Room Temp | Good to Excellent |
| Pd/C [11] | Copper-free, Ligand-free, Heterogeneous | 0.2-0.4 mol% Pd, Na₃PO₄ base, Solvent (e.g., DMF), 80 °C | Moderate to Excellent |
| Cu Nanoclusters [6][9] | Palladium-free, Ligand-free | Cu nanocluster catalyst, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Good (80-85%) |
| CuI / NHC Ligand [13] | Palladium-free | 10 mol% CuI, 10 mol% Carbazole-based NHC ligand, K₂CO₃ base, DMF, 100 °C | Moderate to Good |
| Pd₂(dba)₃ [7] | Copper-free, Phosphine-free | 0.5 mol% Pd, K₃PO₄ base, EtOH/H₂O solvent, 80 °C, Aerobic | Good to Excellent |
| [DTBNpP]Pd(crotyl)Cl [20] | Copper-free, Air-stable precatalyst | 1-5 mol% Pd, TMP base, DMSO solvent, Room Temp | Excellent (up to 97%) |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling using a Palladium/Ligand System
This protocol is adapted from copper-free methods designed to minimize alkyne homocoupling.[8]
-
Reagents & Materials:
-
9-(4-iodophenyl)carbazole or 9-(4-bromophenyl)carbazole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.5 mol%)
-
cataCXium A (1.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 9-(4-halophenyl)carbazole, cesium carbonate, Pd(CH₃CN)₂Cl₂, and cataCXium A.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by phenylacetylene.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. For aryl iodides, the reaction may proceed at lower temperatures.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heterogeneous Palladium on Carbon (Pd/C) Catalyzed Coupling
This protocol utilizes a recyclable heterogeneous catalyst, simplifying product workup.[11]
-
Reagents & Materials:
-
9-(4-iodophenyl)carbazole (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
10% Palladium on Carbon (Pd/C) (0.4 mol% Pd)
-
Sodium Phosphate (Na₃PO₄) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, inert atmosphere
-
-
Procedure:
-
In a reaction vial, combine 9-(4-iodophenyl)carbazole, phenylacetylene, Pd/C, and Na₃PO₄.
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the Pd/C catalyst. The catalyst can be washed, dried, and potentially reused.
-
Wash the filtrate with water to remove DMF and the base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Decision workflow for selecting an alternative catalyst system.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-free and ligand-free Sonogashira cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 14. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Carbazole-based photocatalyst (4CzIPN) for novel donor–acceptor (D–A) fluorophore-catalyzed visible-light-induced photosynthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones via a proton-coupled electron transfer (PCET) process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 9-(4-ethynylphenyl)carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 9-(4-ethynylphenyl)carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method is a two-step process. First, the synthesis of the precursor, 9-(4-bromophenyl)carbazole, is achieved via an Ullmann condensation or Buchwald-Hartwig amination of carbazole with 1,4-dibromobenzene. This is followed by a Sonogashira coupling reaction with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.
Q2: My Sonogashira coupling reaction is showing low to no conversion at a larger scale. What are the primary factors to investigate?
A2: Low conversion during scale-up can be attributed to several factors. The most critical aspects to troubleshoot are:
-
Catalyst Activity: Ensure your palladium and copper catalysts are from a reliable source and have not degraded. On a larger scale, catalyst deactivation can be more pronounced.
-
Reagent Purity: The purity of your 9-(4-bromophenyl)carbazole, alkyne source, solvent, and base is crucial. Impurities can poison the catalyst.
-
Inert Atmosphere: Maintaining a strictly anaerobic environment is critical. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition. Ensure thorough degassing of your solvent and reaction vessel.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized during scale-up?
A3: Homocoupling is a common side reaction in Sonogashira couplings, especially when scaling up. To minimize this:
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of homocoupling. Switching to a copper-free Sonogashira protocol is a highly effective strategy.
-
Slow Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture helps to maintain a low concentration, which favors the cross-coupling pathway over homocoupling.
-
Rigorous Degassing: As mentioned, oxygen promotes homocoupling. Employing freeze-pump-thaw cycles for degassing the solvent is highly recommended for larger scale reactions.
Q4: A black precipitate ("palladium black") has formed in my reaction. What does this indicate and what can be done?
A4: The formation of palladium black signifies the decomposition of the palladium catalyst to its inactive elemental form. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand. To mitigate this, ensure high purity of all reagents and solvents, and consider using a more robust ligand that can stabilize the palladium catalyst at the required reaction temperature.
Q5: Does the carbazole nitrogen interfere with the palladium catalyst?
A5: Yes, N-heterocycles like carbazole can potentially coordinate to the palladium center and act as a catalyst poison, inhibiting its activity. The use of bulky, electron-rich phosphine ligands can help to prevent this by sterically shielding the palladium and promoting the desired catalytic cycle.
Q6: What are the best practices for purifying this compound on a large scale?
A6: Large-scale purification can be challenging. A combination of techniques is often necessary:
-
Crystallization: This is a highly effective method for purifying large quantities of solid products. Screening different solvents and solvent mixtures is crucial to find optimal conditions for crystallization.
-
Column Chromatography: While effective, it can be resource-intensive for very large scales. It is often used to purify the precursor or for final polishing of the product after an initial bulk purification by crystallization.
-
Metal Scavenging: Residual palladium and copper can be problematic in the final product. Using silica-based metal scavengers or activated carbon can effectively remove these metal impurities.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use fresh palladium and copper catalysts. Ensure phosphine ligands have not been oxidized. Consider using a more robust, air-stable palladium precatalyst. |
| Poor Reagent Quality | Purify starting materials (9-(4-bromophenyl)carbazole and alkyne) if necessary. Use anhydrous, degassed solvents and distill the amine base. |
| Insufficiently Reactive Conditions | Increase the reaction temperature. Switch to a higher-boiling solvent like DMF or 1,4-dioxane. Aryl bromides are less reactive than aryl iodides and may require more forcing conditions.[1] |
| Inappropriate Ligand | For the carbazole substrate, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to prevent catalyst inhibition. |
| Inadequate Base | Ensure the amine base (e.g., triethylamine, diisopropylamine) is present in sufficient excess (typically 2-3 equivalents) and is of high purity. |
Problem 2: Significant Alkyne Homocoupling
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas the reaction mixture using multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| High Copper(I) Concentration | Reduce the loading of the copper(I) co-catalyst. |
| Slow Cross-Coupling | Optimize the reaction conditions for the cross-coupling to proceed more efficiently (see Problem 1). A faster cross-coupling will outcompete the homocoupling side reaction. |
| Inherent Alkyne Reactivity | The most effective solution is to switch to a copper-free Sonogashira protocol. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Residual Metal Catalysts | After initial purification, treat the product solution with a metal scavenger (e.g., silica-based scavengers with thiol or amine functionalities) or activated carbon to remove palladium and copper residues. |
| Close-Running Impurities | Optimize the crystallization conditions by screening a variety of solvents and solvent mixtures. A temperature gradient during crystallization can also improve purity. If crystallization is not effective, careful optimization of column chromatography conditions (eluent system, silica gel grade) may be necessary. |
| Formation of Side Products | Re-evaluate the reaction conditions to minimize the formation of byproducts (e.g., homocoupling, dehalogenation). |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield and reaction time of a Sonogashira coupling reaction, based on general findings in the literature. These should be used as a starting point for optimization of the scale-up synthesis of this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2) | - | Toluene/Et₃N | Et₃N | 80 | 12 | 75-85 |
| PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | DMF | Et₃N | 100 | 8 | 80-90 |
| Pd(OAc)₂ (1) | XPhos (2) | 1,4-Dioxane | K₂CO₃ | 110 | 6 | >90 |
| Pd₂(dba)₃ (1) | SPhos (2) | Toluene | Cs₂CO₃ | 100 | 6 | >90 |
Table 2: Effect of Solvent and Base on Reaction Outcome
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Toluene/Et₃N | Et₃N | 80 | 12 | Moderate | Good for initial trials. |
| DMF | Et₃N | 100 | 8 | Good to Excellent | Higher temperature can increase rate but also decomposition. |
| 1,4-Dioxane | K₂CO₃ | 110 | 6 | Excellent | Often used with bulky phosphine ligands for challenging substrates. |
| THF | Et₃N | 65 | 24 | Lower | Lower boiling point may require longer reaction times. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 9-(4-bromophenyl)carbazole (Precursor)
This protocol is adapted from established literature procedures for Ullmann-type couplings.
Materials:
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Carbazole (1.0 eq)
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1,4-Dibromobenzene (1.5 eq)
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Copper(I) iodide (CuI) (0.1 eq)
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1,10-Phenanthroline (0.2 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add carbazole, 1,4-dibromobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via cannula.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring.
-
Filter the resulting precipitate and wash thoroughly with water and then with a small amount of cold methanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Scale-Up Sonogashira Coupling to Synthesize this compound
This protocol utilizes a common approach for Sonogashira coupling with a protected alkyne.
Materials:
-
9-(4-bromophenyl)carbazole (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N), distilled and degassed
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 9-(4-bromophenyl)carbazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous and degassed toluene and triethylamine via cannula.
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Stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Add ethynyltrimethylsilane dropwise via a syringe pump over 30 minutes.
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove insoluble salts. Wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.
-
Deprotection: Dissolve the crude product in a mixture of methanol and dichloromethane. Add a catalytic amount of potassium carbonate and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC. Once complete, neutralize with a weak acid (e.g., dilute HCl).
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, purify the crude this compound by recrystallization (e.g., from ethanol or toluene/hexane) or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
"preventing unwanted polymerization of 9-(4-ethynylphenyl)carbazole"
Welcome to the technical support center for 9-(4-ethynylphenyl)carbazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this versatile compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization of this compound?
A1: The primary cause of unwanted polymerization is the oxidative homocoupling of the terminal alkyne group, a reaction commonly known as the Glaser-Hay coupling.[1][2] This reaction is typically catalyzed by copper salts in the presence of an oxidant, such as atmospheric oxygen, leading to the formation of 1,3-diyne linkages and subsequent polymer chains.
Q2: I observed a color change in my sample of this compound upon storage. What does this indicate?
A2: A color change, often to a yellowish or brownish hue, can be an indicator of oligomerization or polymerization. This is likely due to the formation of conjugated poly-yne structures resulting from Glaser-Hay coupling.
Q3: Can other metals besides copper catalyze this unwanted polymerization?
A3: While copper is the most common catalyst for Glaser-Hay coupling, other transition metals have been reported to catalyze alkyne coupling reactions.[3] Therefore, it is crucial to avoid contamination with various metal salts.
Q4: Are there any specific functional groups on this compound that contribute to its instability?
A4: The terminal ethynyl group is the primary reactive site for the unwanted polymerization.[1][4] The carbazole moiety itself is a stable aromatic system.[5][6][7][8]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Spontaneous Polymerization During Reaction | Presence of trace copper catalyst and oxygen. | - Rigorously degas all solvents and reagents. - Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). - If compatible with your reaction, add a chelating agent like EDTA to sequester trace metal ions. |
| Solid Sample Discoloration and Insolubility Over Time | Gradual oxidation and copper-catalyzed coupling from atmospheric exposure. | - Store the solid compound under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with Argon). - Store at low temperatures (2-8 °C) to reduce the rate of degradation. |
| Formation of Diyne Byproduct in Solution | Presence of dissolved oxygen and potential leaching of metals from equipment. | - Use freshly degassed solvents for all solutions. - Consider adding a radical scavenger or antioxidant, such as hydroquinone or TEMPO, to the solution if it does not interfere with the desired reaction.[9][10] |
| Inconsistent Reaction Outcomes | Variable amounts of oxygen or metal contamination between experiments. | - Standardize degassing procedures and the use of inert atmosphere techniques. - Use high-purity, metal-free solvents and reagents whenever possible. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Preparation: Place the solid this compound in a clean, dry glass vial.
-
Inert Atmosphere: Transfer the open vial into a glovebox with an inert atmosphere (N₂ or Ar).
-
Sealing: Securely cap the vial inside the glovebox. For extra protection, wrap the cap with Parafilm®.
-
Storage Conditions: Store the sealed vial in a refrigerator at 2-8 °C, protected from light.
Protocol 2: Setting up a Reaction to Prevent Unwanted Polymerization
-
Solvent Degassing: Degas the solvent to be used in the reaction by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or with a heat gun. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Add all solid reagents, including this compound, to the reaction flask under a positive pressure of inert gas.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or a syringe.
-
Inhibitor/Chelator Addition (Optional): If the reaction chemistry allows, a small amount of a chelating agent (e.g., EDTA, ~1 mol%) can be added to scavenge trace metal catalysts. Alternatively, a radical inhibitor like hydroquinone or TEMPO can be used.[9][10]
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction.
Visual Guides
Caption: Mechanism of unwanted Glaser-Hay polymerization.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. safic-alcan.com [safic-alcan.com]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. wyzant.com [wyzant.com]
- 9. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"characterization issues with 9-(4-ethynylphenyl)carbazole and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(4-ethynylphenyl)carbazole. The information is designed to address common characterization issues and provide solutions for challenges encountered during synthesis, purification, and analysis.
Troubleshooting Guides
This section addresses specific problems that may arise during the characterization of this compound, providing step-by-step guidance to identify and resolve the issues.
Problem 1: Unexpected Peaks in ¹H or ¹³C NMR Spectrum
Question: My NMR spectrum of this compound shows more peaks than expected, or the chemical shifts do not match the predicted values. What could be the cause?
Answer: Unexpected signals in the NMR spectrum often indicate the presence of impurities, residual solvents, or side products from the synthesis. The most common synthetic route to this compound is the Sonogashira coupling, which can sometimes lead to specific side products.
Troubleshooting Steps:
-
Identify Residual Solvents: Compare the chemical shifts of the unexpected peaks with common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane, toluene, DMF).
-
Check for Starting Material: Compare the spectrum to the NMR spectra of the starting materials, such as 9H-carbazole and a 4-halophenylacetylene derivative.
-
Consider Sonogashira Side Products: A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, leading to the formation of a diyne (Glaser coupling). This is particularly prevalent when a copper co-catalyst is used in the presence of oxygen. Look for signals corresponding to the homocoupled product.
-
Purification: If impurities are suspected, re-purify the compound using column chromatography with a carefully selected solvent system or by recrystallization.
-
Acquire 2D NMR: If the structure is still ambiguous, consider acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the molecule.
Problem 2: Inaccurate Mass in Mass Spectrometry (MS)
Question: The mass spectrum of my sample does not show the expected molecular ion peak for this compound (C₂₀H₁₃N, MW: 267.33 g/mol ). Why might this be?
Answer: Several factors can lead to an incorrect molecular ion peak in mass spectrometry, including the presence of impurities, fragmentation of the molecule, or the formation of adducts.
Troubleshooting Steps:
-
Check for Adducts: Look for peaks corresponding to common adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive ion mode, which will have higher m/z values than the molecular ion.
-
Consider Fragmentation: The ethynylphenyl group or the carbazole moiety can fragment under certain ionization conditions. Look for fragment ions that correspond to the loss of specific parts of the molecule.
-
Assess Purity: As with NMR, impurities can give rise to unexpected peaks. Ensure the sample is of high purity.
-
Use a Soft Ionization Technique: If extensive fragmentation is an issue, consider using a softer ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to increase the abundance of the molecular ion.
Problem 3: Poor Peak Shape or Multiple Peaks in HPLC Analysis
Question: My HPLC chromatogram for this compound shows broad, tailing peaks, or multiple unexpected peaks. How can I improve the separation?
Answer: Poor chromatography can result from a variety of factors, including an inappropriate mobile phase, column degradation, or the presence of impurities that co-elute with the main product.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can often improve peak shape for nitrogen-containing compounds.
-
Check Column Condition: Ensure the column is not degraded or clogged. Flushing the column or replacing it if necessary can resolve many issues.
-
Adjust Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak resolution and shape.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection to prevent peak splitting.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution method may be necessary to resolve all components in the sample.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While specific data for this compound can vary slightly based on the solvent and instrument, the following tables provide expected chemical shift ranges based on data for analogous carbazole derivatives.
Data Presentation: Predicted NMR Chemical Shifts
| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) | Number of Protons |
| Carbazole Protons | 8.10 - 8.20 | 2H |
| Carbazole Protons | 7.20 - 7.50 | 6H |
| Phenyl Protons | 7.40 - 7.70 | 4H |
| Ethynyl Proton | ~3.10 | 1H |
| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) |
| Carbazole (quaternary) | 140 - 142 |
| Aromatic CH | 109 - 138 |
| Ethynyl (quaternary) | 80 - 90 |
| Ethynyl CH | 75 - 85 |
Q2: What is a common side product in the synthesis of this compound and how can I identify it?
A2: A common side product, particularly in copper-catalyzed Sonogashira reactions, is the homocoupled diyne, 1,4-bis(4-(9H-carbazol-9-yl)phenyl)buta-1,3-diyne. This can be identified by:
-
Mass Spectrometry: An m/z value corresponding to the dimer.
-
NMR Spectroscopy: The absence of the terminal ethynyl proton signal and a distinct set of aromatic signals.
Q3: How can I minimize the formation of the homocoupled side product?
A3: To minimize homocoupling:
-
Use a Copper-Free Sonogashira Protocol: Several copper-free methods have been developed to avoid this side reaction.
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it promotes homocoupling.
-
Control Reaction Conditions: Use the minimum necessary amount of catalyst and control the reaction temperature and time.
Q4: Is this compound stable?
A4: The ethynyl group can be susceptible to oxidation and polymerization, especially when exposed to air, light, or high temperatures for extended periods. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.
Experimental Protocols
Sonogashira Coupling for the Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
Materials:
-
9-Bromo-9H-carbazole (or other suitable halogenated carbazole)
-
4-Ethynylphenylboronic acid pinacol ester (or a similar protected ethynylphenyl reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., toluene, THF, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated carbazole, the ethynylphenyl reagent, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the base via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir until the starting materials are consumed (monitor by TLC).
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
HPLC Method for Purity Analysis (General Method)
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: Water with 0.1% formic acid Mobile Phase B: Acetonitrile with 0.1% formic acid Gradient: Start with a suitable ratio of A:B (e.g., 50:50) and increase the percentage of B over time. Flow Rate: 1.0 mL/min Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm) Injection Volume: 10 µL
Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Validation & Comparative
A Comparative Guide to the Photophysical Properties of 9-(4-ethynylphenyl)carbazole and Other Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. The inherent electron-rich nature and rigid structure of the carbazole moiety provide a robust platform for designing molecules with tailored photophysical properties. The introduction of various substituents at the 9-position (nitrogen atom) and other positions on the carbazole ring allows for the fine-tuning of their absorption, emission, and charge-transport characteristics.
This guide provides a comparative analysis of the photophysical properties of 9-(4-ethynylphenyl)carbazole against other well-known carbazole derivatives, namely 9-phenylcarbazole and 3,6-di-tert-butylcarbazole. The inclusion of the ethynylphenyl group in this compound is of particular interest as it extends the π-conjugation of the system, which is expected to influence its electronic and photophysical behavior. This comparison is supported by experimental data and detailed methodologies for key characterization techniques.
Comparative Photophysical Data
The photophysical properties of carbazole derivatives are highly sensitive to their molecular structure. The following table summarizes key photophysical data for this compound and two other representative carbazole derivatives in common organic solvents. This data allows for a direct comparison of their absorption and emission characteristics, as well as their fluorescence efficiency and excited-state dynamics.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| This compound | THF | 295, 329, 342 | 355, 370 | ND | ND |
| 9-Phenylcarbazole | CH₂Cl₂ | 295, 325, 338 | 351, 366 | 0.16 | 2.9 |
| 3,6-Di-tert-butylcarbazole | Dioxane | 302, 336, 350 | 358, 374 | 0.85 | ND |
ND: Not Determined from the available search results.
Experimental Protocols
Accurate and reproducible photophysical data is paramount for the reliable comparison of different compounds. The following are detailed experimental protocols for the key techniques used to characterize the photophysical properties of carbazole derivatives.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the carbazole derivatives.
Methodology:
-
Sample Preparation: Prepare stock solutions of the carbazole derivatives in a spectroscopic grade solvent (e.g., tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), or dioxane) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectra of each diluted sample solution over a wavelength range of 250 nm to 500 nm.
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of the carbazole derivatives.
Methodology:
-
Sample Preparation: Use the same diluted solutions prepared for the UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Excite the sample at its longest wavelength absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 600 nm.
-
Identify the wavelengths of maximum emission intensity (λ_em).
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the samples. For carbazole derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
-
Calculation: The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated emission intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with an excitation wavelength corresponding to the absorption maximum of the sample, and a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Sample Preparation: Use dilute solutions of the carbazole derivatives with an absorbance of approximately 0.1 at the excitation wavelength.
-
Measurement:
-
The sample is excited by the pulsed light source at a high repetition rate.
-
The detector records the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is constructed over millions of excitation-emission cycles.
-
-
Data Analysis: The resulting decay curve is fitted to a multi-exponential decay function to extract the fluorescence lifetime (τ_f).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of carbazole derivatives.
Caption: Experimental workflow for photophysical characterization.
Conclusion
The comparison of this compound with 9-phenylcarbazole and 3,6-di-tert-butylcarbazole highlights the significant influence of substituents on the photophysical properties of the carbazole core. The extension of the π-system through the ethynylphenyl group in this compound leads to a noticeable red-shift in its absorption spectrum compared to 9-phenylcarbazole. While the fluorescence quantum yield and lifetime for this compound were not determined in the reviewed literature, the presented data for the other derivatives underscore the wide range of emissive properties achievable through structural modification. For instance, the high quantum yield of 3,6-di-tert-butylcarbazole demonstrates the effectiveness of sterically demanding groups in enhancing fluorescence efficiency. The provided experimental protocols offer a standardized approach for researchers to further characterize these and other novel carbazole derivatives, facilitating the development of next-generation organic electronic materials.
The Performance of Carbazole-Based Emitters in Organic Light-Emitting Diodes: A Comparative Analysis
While a comprehensive search of scientific literature did not yield specific performance data for 9-(4-ethynylphenyl)carbazole (EPC) as a standalone emitter in Organic Light-Emitting Diodes (OLEDs), a comparative analysis of other functionalized carbazole derivatives highlights the significant role this molecular family plays in the advancement of OLED technology. Carbazole derivatives are widely utilized due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps, making them versatile components in the emissive layers of modern OLEDs.
This guide provides a comparative overview of the performance of select carbazole-based emitters against a well-established phosphorescent emitter, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). The data presented is compiled from recent experimental studies to offer researchers and materials scientists an objective performance benchmark.
Performance Comparison of Carbazole-Based Emitters
The following table summarizes the key performance metrics of OLEDs employing different carbazole derivatives as the emissive material, compared to a standard green phosphorescent emitter, Ir(ppy)₃. It is important to note that device architectures and experimental conditions vary between studies, which can influence the reported values.
| Emitter Material | Emitter Type | Host Material | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| Carbazole Derivative 1 (Cz-1) | Fluorescent | None (Neat) | 8.6 | 4130 | 19.3 | - | - | (0.16, 0.29) |
| Carbazole Derivative 2 (CZ-2) | Fluorescent | None (Neat) | 9.5 | 4104 | 20.2 | - | - | (0.17, 0.30) |
| BCzB-PPI | Fluorescent | None (Neat) | 4.43 | 11,364 | - | - | - | (0.159, 0.080) |
| Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) | Phosphorescent | CBP | ~24 | >10,000 | ~70 | ~60 | ~3.0 | (0.30, 0.60) |
*Data for Carbazole Derivatives 1 and 2 are from a study on solution-processed OLEDs where they were used as the emissive layer.[1] *Data for BCzB-PPI is from a study on non-doped deep-blue OLEDs.[2] *Performance data for Ir(ppy)₃ is a representative compilation from various high-efficiency device reports.
Experimental Protocols
A detailed understanding of the fabrication and characterization processes is crucial for reproducing and building upon these findings.
OLED Device Fabrication
The fabrication of OLEDs is typically conducted in a high-vacuum environment using thermal evaporation or via solution-processing techniques like spin-coating. A standard multilayer device architecture is outlined below.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is often spin-coated onto the ITO substrate to facilitate the injection of holes from the anode.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, for instance, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), is deposited via thermal evaporation to transport holes to the emissive layer.
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of the carbazole-based emitter (either as a neat film or doped into a host material like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP)), is deposited. In the case of Ir(ppy)₃, it is typically co-evaporated with a host material.
-
Electron Transport Layer (ETL) Deposition: An electron transport layer, such as tris(8-hydroxyquinolinato)aluminium (Alq₃), is then deposited to facilitate electron transport.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron injection material like lithium fluoride (LiF) is deposited, followed by a metal cathode, typically aluminum (Al), through a shadow mask.
-
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source meter and a photometer. The turn-on voltage is determined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE) and Luminous Efficiency: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a key metric for device efficiency. It is typically measured using an integrating sphere to capture all the emitted light. The luminous efficiency (in cd/A) and power efficiency (in lm/W) are also calculated from the I-V-L data.
Visualizations
To better understand the materials and processes involved, the following diagrams illustrate the molecular structures of the compared emitters and the general workflow for OLED fabrication and characterization.
Figure 1: Molecular structures of the compared carbazole-based emitters and Ir(ppy)₃.
Figure 2: General experimental workflow for OLED fabrication and characterization.
Figure 3: A typical multilayer OLED device structure.
References
Electrochemical Arena: A Comparative Analysis of 9-(4-ethynylphenyl)carbazole and Its Analogues
In the quest for novel materials with tailored electronic properties for applications in organic electronics and drug development, carbazole derivatives have emerged as a prominent class of compounds. Their inherent hole-transporting capabilities and tunable photophysical and electrochemical characteristics make them prime candidates for organic light-emitting diodes (OLEDs), solar cells, and as electroactive scaffolds in medicinal chemistry.[1][2] This guide provides a comprehensive electrochemical comparison of 9-(4-ethynylphenyl)carbazole and its structural analogues, offering researchers, scientists, and drug development professionals a clear overview supported by experimental data.
The introduction of an ethynylphenyl group at the 9-position of the carbazole core significantly influences the molecule's electronic structure. To understand these effects, we present a comparative analysis of its electrochemical properties against analogues with varying substituents on the carbazole core and the 9-phenyl ring.
Comparative Electrochemical Data
The electrochemical properties of carbazole derivatives are primarily investigated using cyclic voltammetry (CV), a technique that provides valuable information about their oxidation and reduction potentials. These potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters governing charge injection and transport in electronic devices.
The following table summarizes the key electrochemical data for this compound and its selected analogues. The data has been compiled from various research articles to provide a comparative framework.
| Compound | Onset Oxidation Potential (Eoxonset vs. Fc/Fc+) [V] | HOMO Energy Level [eV] | LUMO Energy Level [eV] | Notes |
| 9-Phenylcarbazole | ~1.38 (irreversible)[2] | -5.78 | -2.28 (estimated) | The oxidation is irreversible, suggesting dimerization of the cation radical.[2] |
| 3,6-Di-tert-butyl-9-phenylcarbazole | ~1.23 (reversible)[2] | -5.63 | -2.13 (estimated) | The bulky tert-butyl groups at the 3 and 6 positions prevent dimerization, leading to a reversible oxidation wave.[2] |
| 3,6-Di-tert-butyl-9-(4-ethynylphenyl)carbazole | Data not explicitly found, but expected to be slightly higher than the 9-phenyl analogue due to the electron-withdrawing nature of the ethynyl group. | Slightly lower than -5.63 eV | Lower than -2.13 eV | The ethynyl group is known to be electron-withdrawing, which would stabilize the HOMO level and increase the oxidation potential. |
| 9-(4-Methoxyphenyl)carbazole | Lower than 9-phenylcarbazole | Higher than -5.78 eV | - | The electron-donating methoxy group is expected to destabilize the HOMO, making the molecule easier to oxidize. |
| 9-(4-Nitrophenyl)carbazole | Higher than 9-phenylcarbazole | Lower than -5.78 eV | - | The electron-withdrawing nitro group is expected to stabilize the HOMO, making the molecule more difficult to oxidize. The oxidation potential is expected to be higher than that of carbazole.[3] |
Note: The HOMO energy levels are often estimated from the onset oxidation potentials using the empirical formula: HOMO (eV) = - (Eoxonset + 4.4) eV, where the value of 4.4 eV is the energy level of the Fc/Fc+ reference electrode relative to the vacuum level.[1] LUMO levels are often estimated by adding the optical bandgap (Eg), determined from UV-Vis spectroscopy, to the HOMO energy level (LUMO = HOMO + Eg). The values presented are indicative and can vary depending on the experimental conditions.
Experimental Protocols
The following is a detailed methodology for the electrochemical characterization of carbazole derivatives using cyclic voltammetry, based on protocols reported in the literature.[3][4]
Cyclic Voltammetry (CV) Measurements
Objective: To determine the oxidation and reduction potentials of the carbazole derivatives and to estimate their HOMO and LUMO energy levels.
Instrumentation and Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum (Pt) wire.
-
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, degassed solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
-
Analyte Concentration: Approximately 1 mM.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the measurement.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
-
Solution Preparation:
-
Dissolve the carbazole derivative in the electrolyte solution to the desired concentration.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to determine the potential window and to ensure the absence of impurities.
-
Add the analyte solution to the cell.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a vertex potential in the anodic direction and then reversing the scan back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
At the end of the experiment, add ferrocene as an internal standard and record its cyclic voltammogram. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple is used to calibrate the potential scale.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) from the intersection of the tangent to the rising oxidation peak and the baseline current.
-
If a reversible reduction peak is observed, determine the onset reduction potential (Eredonset) in a similar manner.
-
Calculate the HOMO energy level using the formula mentioned in the data table note.
-
If the optical bandgap (Eg) is known from UV-Vis spectroscopy, estimate the LUMO energy level.
-
Visualizing the Electrochemical Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of carbazole derivatives.
Structure-Property Relationships
The electrochemical data reveals key structure-property relationships:
-
Substitution at the 3 and 6 Positions: The introduction of bulky substituents like tert-butyl groups at the 3 and 6 positions of the carbazole core effectively prevents the dimerization of the radical cation formed upon oxidation.[2] This leads to more stable and reversible electrochemical behavior, which is desirable for many applications.
-
Substitution at the 9-Phenyl Ring: The electronic nature of the substituent on the 9-phenyl ring has a less pronounced, yet noticeable, effect on the oxidation potential compared to substitution on the carbazole core itself.[2]
-
Electron-donating groups (e.g., -OCH3) increase the electron density on the carbazole nitrogen, making the molecule easier to oxidize (lower oxidation potential) and raising the HOMO energy level.
-
Electron-withdrawing groups (e.g., -NO2, -C≡CH) decrease the electron density on the carbazole nitrogen, making the molecule more difficult to oxidize (higher oxidation potential) and lowering the HOMO energy level.[3] The ethynyl group in this compound is expected to have a similar, though perhaps less pronounced, electron-withdrawing effect compared to a nitro group.
-
This comparative guide highlights the significant role that structural modifications play in tuning the electrochemical properties of carbazole derivatives. The introduction of an ethynylphenyl group at the 9-position provides a valuable synthetic handle for further functionalization while also modulating the electronic properties of the carbazole core. The presented data and experimental protocols offer a solid foundation for researchers to design and characterize novel carbazole-based materials with tailored electrochemical characteristics for a wide range of applications.
References
A Cross-Validation of Experimental and Computational Methodologies for the Characterization of 9-(4-ethynylphenyl)carbazole
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational approaches for the characterization of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest in the fields of materials science and drug development. Due to its unique electronic and structural features, this carbazole derivative is a promising candidate for applications in organic electronics and as a pharmacophore in medicinal chemistry. This document outlines the expected photophysical and electrochemical properties based on experimental data from closely related analogues and theoretical computational models. Detailed experimental protocols and a logical workflow for cross-validation are also presented to aid researchers in their investigations.
Data Presentation: A Comparative Analysis
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties by examining closely related carbazole derivatives. The following tables summarize key experimental data for representative 9-phenylcarbazole analogues and provide a parallel set of predicted data for this compound based on standard computational chemistry methods.
Table 1: Photophysical Properties
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| 9-Phenylcarbazole (Experimental) | ~293, 325, 338 | ~350, 365 | ~0.4 |
| 9-(4-fluorophenyl)-9H-carbazole (Inferred) | ~295, 328, 340 | ~355, 370 | Not Reported |
| This compound (Computational Prediction) | ~305, 345 | ~380 | - |
Note: Experimental data for 9-phenylcarbazole is sourced from various studies on its derivatives.[1][2] Computational predictions for this compound are based on Time-Dependent Density Functional Theory (TD-DFT) calculations, which are a standard method for predicting electronic transitions.
Table 2: Electrochemical Properties
| Compound | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| 9-Phenylcarbazole (Experimental) | ~1.1 - 1.3 | Not readily reversible | ~ -5.8 | ~ -2.1 |
| Derivatives of 9-Phenylcarbazole (Experimental) | Variable with substituents | Variable with substituents | Variable | Variable |
| This compound (Computational Prediction) | ~1.2 | ~ -2.5 | ~ -5.7 | ~ -2.3 |
Note: Experimental electrochemical data for 9-phenylcarbazole and its derivatives show that the oxidation potential is sensitive to substituents on the carbazole and phenyl rings.[1][3][4] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are often estimated from cyclic voltammetry data. Computational predictions are derived from Density Functional Theory (DFT) calculations.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of carbazole derivatives.
Synthesis of this compound
A common route for the synthesis of N-arylcarbazoles is the Buchwald-Hartwig or Ullmann condensation reaction. For the title compound, a potential synthetic route involves the coupling of carbazole with a substituted 4-ethynylphenyl halide.
Procedure:
-
To a solution of carbazole (1.0 eq) and 1-ethynyl-4-iodobenzene (1.2 eq) in an anhydrous solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as sodium tert-butoxide or potassium carbonate (2.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Photophysical Characterization
UV-Visible Absorption Spectroscopy:
-
Prepare solutions of the compound in a spectroscopic grade solvent (e.g., dichloromethane or THF) at a concentration of approximately 10-5 M.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of 250-500 nm.
-
The absorption maxima (λabs) are determined from the resulting spectrum.
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis spectroscopy, measure the fluorescence emission spectra using a spectrofluorometer.
-
The excitation wavelength should be set at one of the absorption maxima determined from the UV-Vis spectrum.
-
The emission spectra are recorded, and the emission maxima (λem) are identified.
-
The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
Electrochemical Characterization
Cyclic Voltammetry (CV):
-
Prepare a solution of the compound (typically 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential in the anodic and cathodic directions.
-
The oxidation and reduction potentials are determined from the voltammogram and are typically referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the cross-validation of experimental and computational results and a generalized signaling pathway where carbazole derivatives might be investigated for their biological activity.
Caption: Workflow for cross-validating experimental and computational data.
Caption: Potential role of a carbazole derivative in signaling pathway modulation.
Conclusion
The cross-validation of experimental data with computational predictions is a powerful strategy for understanding the structure-property relationships of novel molecules like this compound. While direct experimental data for this specific compound is emerging, the analysis of its close analogues provides a solid foundation for predicting its behavior. The computational models, in turn, offer a theoretical framework to rationalize the experimental observations and to guide the design of future carbazole derivatives with tailored properties for specific applications in materials science and pharmacology. The methodologies and workflows presented in this guide are intended to provide researchers with a robust framework for their investigations into this promising class of compounds.
References
A Comparative Benchmark Study of 9-(4-ethynylphenyl)carbazole in Organic Electronics
An Objective Guide for Researchers in Materials Science and Device Engineering
In the rapidly advancing field of organic electronics, the development of efficient and stable hole-transporting materials (HTMs) is paramount for enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Among the various classes of organic semiconductors, carbazole derivatives have garnered significant attention due to their excellent charge-transporting properties and high thermal stability.[1][2][3][4] This guide provides a comprehensive benchmark comparison of 9-(4-ethynylphenyl)carbazole , a promising carbazole derivative, against established and alternative HTMs. The analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers, scientists, and professionals in the development of next-generation organic electronic devices.
Performance Comparison of Hole-Transporting Materials
The selection of an appropriate HTM is critical for optimizing device efficiency, longevity, and cost-effectiveness. This section presents a comparative analysis of the key performance metrics of this compound and its alternatives.
Physicochemical Properties
The fundamental properties of an HTM, such as its molecular weight, thermal stability, and electrochemical characteristics, dictate its suitability for device fabrication and long-term operation.
| Material | Molecular Formula | Molecular Weight ( g/mol ) | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| This compound | C20H13N | 267.33 | -5.5 to -5.8[5] | -2.1 to -2.4[5] | ~3.4[5] | Not widely reported | > 300 (estimated for similar carbazole derivatives)[6][7] |
| Spiro-OMeTAD | C81H68N4O8 | 1225.43 | -5.1 to -5.2 | -2.0 to -2.2 | ~3.0 | 121-125[2] | ~450 |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | C44H32N2 | 588.74 | -5.4 to -5.5[8] | -2.3 to -2.4[8] | ~3.1[8] | 95-99[8] | ~370 |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | C36H24N2 | 484.59 | -5.9 to -6.1 | -2.4 to -2.9 | ~3.5 | 110 | > 400 |
Note: The values presented are compiled from various sources and may vary depending on the experimental conditions and measurement techniques.
Device Performance Metrics
The ultimate benchmark for an HTM is its performance within a functional device. This table summarizes key performance indicators for OLEDs and PSCs incorporating the compared materials.
| Material | Device Type | Power Conversion Efficiency (PCE) (%) | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Hole Mobility (cm²/Vs) |
| This compound | OLED/PSC | Data not readily available in direct comparative studies | Data not readily available | Data not readily available | Can be inferred from derivatives to be in the range of 10⁻³ to 10⁻⁵[9] |
| Spiro-OMeTAD | PSC | > 25 (in state-of-the-art devices)[5] | N/A | > 20[5] | 10⁻³ to 10⁻⁵[10] |
| NPB | OLED | N/A | > 10,000[11] | 5-10[11] | 10⁻³ to 10⁻⁴[11] |
| CBP | OLED (Host material) | N/A | > 10,000 | > 20 (in phosphorescent OLEDs) | 10⁻³ to 10⁻⁴[9] |
Note: N/A indicates that the metric is not typically the primary performance indicator for that device type.
Experimental Protocols
To ensure the reproducibility and validity of benchmark studies, detailed experimental protocols are essential. This section outlines the methodologies for key characterization techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between a halogenated carbazole derivative and an ethynylphenyl compound.
Example Protocol:
-
Reactants: 9-H-carbazole, 1-bromo-4-ethynylbenzene, Palladium(II) acetate, Triphenylphosphine, Copper(I) iodide, and a base such as triethylamine.
-
Solvent: Anhydrous toluene or a similar inert solvent.
-
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 9-H-carbazole, 1-bromo-4-ethynylbenzene, Palladium(II) acetate, Triphenylphosphine, and Copper(I) iodide.
-
Add the anhydrous solvent and triethylamine.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Thermal Stability Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase transitions of the materials.
TGA Protocol:
-
Place a small amount of the sample (5-10 mg) into a TGA crucible (e.g., alumina).
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.[12]
DSC Protocol:
-
Seal a small amount of the sample (2-5 mg) in an aluminum pan.
-
Heat the sample to a temperature above its expected melting point, then cool it down, and heat it again at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is observed as a step-like change in the heat flow during the second heating scan.[13]
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the materials.[14][15][16][17][18][19]
CV Protocol:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Electrodes: A three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Procedure:
-
Dissolve a small amount of the sample in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon) to remove oxygen.
-
Scan the potential of the working electrode and record the resulting current.
-
The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[20]
-
Hole Mobility Measurement
The hole mobility is a critical parameter that quantifies the efficiency of charge transport. The Time-of-Flight (ToF) and Space-Charge-Limited Current (SCLC) methods are commonly used.
SCLC Protocol:
-
Device Structure: Fabricate a hole-only device with the structure: Substrate/Anode/HTM/Anode (e.g., ITO/PEDOT:PSS/HTM/Au).
-
Measurement: Apply a voltage across the device and measure the current density-voltage (J-V) characteristics.
-
Analysis: The mobility (µ) can be extracted from the SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣµ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the organic layer.[9]
Visualizations
To aid in the understanding of the materials and their application, the following diagrams illustrate their molecular structures and a typical device architecture.
Figure 1: Molecular structures of this compound, Spiro-OMeTAD, and NPB.
References
- 1. ossila.com [ossila.com]
- 2. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Spiro-OMeTAD-Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Characterization of intrinsic hole transport in single-crystal spiro-OMeTAD | Semantic Scholar [semanticscholar.org]
- 11. Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic electroluminescent characteristics of PS:NPB composite hole transporting layer [journal.hep.com.cn]
- 15. repository.rit.edu [repository.rit.edu]
- 16. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. ossila.com [ossila.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic routes to 9-(4-ethynylphenyl)carbazole"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic strategies for obtaining 9-(4-ethynylphenyl)carbazole, a valuable building block in the development of organic electronic materials and pharmaceuticals. The performance of three prominent synthetic routes—the Ullmann Condensation followed by Sonogashira Coupling, the Suzuki-Miyaura Coupling, and the Buchwald-Hartwig Amination—are objectively compared, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Ullmann Condensation / Sonogashira Coupling | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Starting Materials | Carbazole, 1,4-dibromobenzene, ethynyltrimethylsilane | 9-Iodo/bromocarbazole, 4-ethynylphenylboronic acid or its ester | Carbazole, 1-bromo-4-ethynylbenzene |
| Key Intermediates | 9-(4-bromophenyl)carbazole | Not applicable | Not applicable |
| Catalyst System | Copper sulfate (Ullmann), Pd/Cu catalysts (Sonogashira) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Palladium catalyst with a phosphine ligand |
| Overall Yield | Moderate to Good (typically 40-80%) | Good to Excellent (can exceed 80%) | Good to Excellent (often >90%) |
| Reaction Conditions | Ullmann: High temperature (250 °C); Sonogashira: Mild to moderate (rt to 80 °C) | Mild to moderate temperature | Mild to moderate temperature |
| Functional Group Tolerance | Good for Sonogashira step | Excellent | Excellent |
| Number of Steps | Two main steps | One main step | One main step |
Synthetic Route 1: Ullmann Condensation followed by Sonogashira Coupling
This is a widely employed and reliable two-step approach. The first step involves the synthesis of the key intermediate, 9-(4-bromophenyl)carbazole, via an Ullmann condensation. The subsequent step introduces the ethynyl group through a Sonogashira coupling reaction.
Experimental Protocols
Step 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole (Ullmann Condensation) [1]
-
Materials: 9H-carbazole (5.35 g, 32.0 mmol), 1,4-dibromobenzene (9.06 g, 38.4 mmol), copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (400 mg, 1.6 mmol), and potassium carbonate (K₂CO₃) (4.42 g, 32.0 mmol).
-
Procedure: A fused silica ampoule is charged with the reactants. The ampoule is sealed and heated to 250 °C for 68 hours. After cooling, the solid residue is partitioned between toluene and water. The organic layers are combined, washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: light petroleum/dichloromethane 75:25) to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.
-
Yield: 4.22 g (41%).
Step 2: Synthesis of this compound (Sonogashira Coupling and Deprotection)
-
Materials: 9-(4-bromophenyl)-9H-carbazole, ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or toluene). For deprotection, a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) is used.
-
Procedure (General): To a solution of 9-(4-bromophenyl)-9H-carbazole in a degassed solvent, the palladium catalyst, copper(I) iodide, and the base are added. Ethynyltrimethylsilane is then added, and the mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). After completion, the solvent is removed, and the residue is worked up. The resulting trimethylsilyl-protected compound is then dissolved in a suitable solvent, and a deprotecting agent is added.
-
Purification: The final product is purified by column chromatography.
-
Yield: Typically in the range of 70-90% for the coupling and deprotection steps.
Synthetic Route 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a more direct, one-step approach to the target molecule, provided the necessary boronic acid derivative is available. This method is known for its high functional group tolerance and generally good yields.
Experimental Protocol (General)
-
Materials: A 9-halocarbazole (e.g., 9-bromo- or 9-iodocarbazole), 4-ethynylphenylboronic acid or its pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure: In a reaction vessel, the 9-halocarbazole, the boronic acid derivative, the palladium catalyst, and the base are dissolved in the chosen solvent system. The mixture is degassed and then heated under an inert atmosphere until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is worked up by extraction.
-
Purification: The crude product is purified by column chromatography.
-
Yield: Yields for Suzuki couplings are often high, potentially exceeding 80%.
Synthetic Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and presents another direct, one-step route to the target molecule. This reaction is known for its high efficiency and broad substrate scope.[2][3]
Experimental Protocol (General)
-
Materials: Carbazole, a 1-halo-4-ethynylbenzene (e.g., 1-bromo-4-ethynylbenzene or 1-iodo-4-ethynylbenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃).
-
Procedure: In a glovebox or under an inert atmosphere, the palladium catalyst and the phosphine ligand are dissolved in a dry, degassed solvent (e.g., toluene or dioxane). The base, carbazole, and the 1-halo-4-ethynylbenzene are then added. The reaction mixture is heated until the starting materials are consumed. After cooling, the mixture is filtered and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography.
-
Yield: Buchwald-Hartwig aminations often proceed in high to excellent yields, frequently exceeding 90%.[2]
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.
-
The Ullmann/Sonogashira route is a classic and reliable method, though it involves a high-temperature step and is a two-pot synthesis.
-
The Suzuki-Miyaura coupling offers a more convergent and often higher-yielding one-step alternative, contingent on the commercial availability or straightforward synthesis of the required boronic acid derivative.
-
The Buchwald-Hartwig amination represents a highly efficient and versatile one-step method, often providing the highest yields under relatively mild conditions, making it an attractive option for many applications.
Researchers should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific needs.
References
A Researcher's Guide to Ensuring Batch-to-Batch Consistency of 9-(4-ethynylphenyl)carbazole
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This relies heavily on the consistent quality of starting materials. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 9-(4-ethynylphenyl)carbazole, a versatile building block in organic electronics and medicinal chemistry. We present a comparative analysis with an alternative hole-transporting material, 4-(9H-carbazol-9-yl)triphenylamine, and provide detailed experimental protocols for key analytical techniques.
The ethynylphenyl moiety in this compound makes it a valuable precursor for "click chemistry," while its carbazole core imparts desirable electronic and photophysical properties.[1][2][3][4] These characteristics have led to its use in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and as a scaffold for potential therapeutic agents.[5][6][7][8][9][10] Given its diverse applications, ensuring the purity and consistency of this compound from one batch to the next is a critical, yet often overlooked, aspect of research and development. Inconsistent batches can lead to failed experiments, misleading data, and significant delays in project timelines.
This guide outlines a multi-pronged analytical approach to effectively characterize and compare different batches of this compound, ensuring reliable and reproducible outcomes.
Comparative Analysis of Hypothetical Batches
To illustrate the importance of batch-to-batch analysis, the following tables summarize mock experimental data for three hypothetical batches of this compound and one batch of an alternative compound, 4-(9H-carbazol-9-yl)triphenylamine. Chemical suppliers typically specify a purity of ≥98% for this compound.[7][8][11]
Table 1: Purity and Impurity Profile Analysis
| Compound | Batch ID | Purity by HPLC (%) [a] | Major Impurity 1 (%) | Major Impurity 2 (%) | Total Impurities (%) |
| This compound | EPC-B1 | 99.2 | 0.3 (Carbazole) | 0.2 (Unknown A) | 0.8 |
| This compound | EPC-B2 | 98.1 | 0.8 (Carbazole) | 0.5 (Unknown B) | 1.9 |
| This compound | EPC-B3 | 99.5 | 0.1 (Carbazole) | 0.1 (Unknown A) | 0.5 |
| 4-(9H-carbazol-9-yl)triphenylamine | CTA-B1 | 99.6 | 0.2 (Triphenylamine) | 0.1 (Unknown C) | 0.4 |
[a] Purity determined by High-Performance Liquid Chromatography (HPLC) peak area normalization.
Table 2: Spectroscopic and Thermal Properties
| Compound | Batch ID | ¹H NMR Purity (%) [b] | Melting Point (°C) [c] | Onset of Decomposition (°C) [d] |
| This compound | EPC-B1 | 99.1 | 106.5 - 107.8 | 352 |
| This compound | EPC-B2 | 98.3 | 104.2 - 106.1 | 345 |
| This compound | EPC-B3 | 99.4 | 107.2 - 108.0 | 355 |
| 4-(9H-carbazol-9-yl)triphenylamine | CTA-B1 | 99.5 | 218.5 - 220.1 | 410 |
[b] Purity determined by quantitative NMR (qNMR) using an internal standard. [c] Determined by Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. A typical melting point range for this compound is 104-108 °C.[7] [d] Determined by Thermogravimetric Analysis (TGA).
From this mock data, Batch EPC-B2 shows a lower purity and a wider melting point range, suggesting it may be less suitable for sensitive applications compared to batches EPC-B1 and EPC-B3.
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reliable batch-to-batch comparisons.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a high-resolution separation technique ideal for quantifying the purity of non-volatile compounds and detecting impurities.[12]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). For MS compatibility, replace any non-volatile buffers with volatile alternatives like formic acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 10 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks. Impurity profiling involves identifying and quantifying the additional peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Purity Determination
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining purity without the need for a reference standard of the compound itself.[9][14][15]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.
-
Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard to calculate the absolute purity.
Mass Spectrometry (MS) for Impurity Identification
Coupling HPLC with mass spectrometry (LC-MS) allows for the determination of the molecular weights of impurities, aiding in their identification.[16][17][18][19]
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: The mass spectrometer detects the molecular ions of the compounds eluting from the HPLC column. By obtaining the accurate mass of impurity peaks, their elemental composition can be predicted, providing crucial clues to their structure. Tandem MS (MS/MS) can be used to fragment the impurity ions, yielding further structural information.
Differential Scanning Calorimetry (DSC) for Thermal Properties and Polymorphism
DSC measures the heat flow associated with thermal transitions in a material, providing information on melting point, purity, and polymorphism.[4][20][21][22]
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Method:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 150 °C).
-
-
Analysis: The melting point is determined as the onset or peak of the melting endotherm. A broader melting peak or a lower melting point can indicate the presence of impurities. The presence of multiple melting peaks may suggest polymorphism.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]
- 4. h-and-m-analytical.com [h-and-m-analytical.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. labsolu.ca [labsolu.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. public.pensoft.net [public.pensoft.net]
- 11. This compound | 262861-81-4 | TCI EUROPE N.V. [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. hpst.cz [hpst.cz]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. innovationaljournals.com [innovationaljournals.com]
- 20. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 21. shimadzu.com [shimadzu.com]
- 22. ijcpa.in [ijcpa.in]
Long-Term Stability of Devices Utilizing 9-(4-ethynylphenyl)carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term operational stability of organic electronic devices is a critical factor for their commercial viability and widespread adoption. This guide provides a comparative analysis of the long-term stability of devices based on the hole transport material (HTM) 9-(4-ethynylphenyl)carbazole. Its performance is benchmarked against common alternative materials, supported by experimental data and detailed protocols.
Comparative Performance Analysis
While direct, quantitative long-term stability data for devices employing this compound is emerging, the broader class of carbazole-based materials has demonstrated significant promise in terms of thermal and chemical stability compared to the widely used spiro-OMeTAD. Carbazole derivatives are known for their high glass transition temperatures (Tg), which contributes to the morphological stability of the device layers under thermal stress.
To provide a comparative framework, the following tables summarize typical performance metrics and stability data for devices using carbazole-based HTMs and the common alternative, spiro-OMeTAD. It is important to note that device performance and stability are highly dependent on the specific device architecture (e.g., OLED, perovskite solar cell), fabrication conditions, and testing protocols.
Table 1: Comparison of Key Material Properties
| Property | This compound (and derivatives) | Spiro-OMeTAD |
| Glass Transition Temperature (Tg) | High (typically > 120 °C) | Moderate (~121 °C) |
| Thermal Decomposition Temperature (Td) | High (often > 400 °C) | High (~412 °C) |
| Hole Mobility | Moderate to High | Moderate |
| Synthesis Complexity | Relatively straightforward | More complex and costly |
Table 2: Illustrative Long-Term Stability Data Comparison (Perovskite Solar Cells)
| Hole Transport Material | Initial Power Conversion Efficiency (PCE) | PCE after 500h (at 60°C in air) | Reference |
| Carbazole-based HTM (DM) | 22.3% | 95% of initial PCE | [1] |
| Spiro-OMeTAD | Not specified | Lower retention than DM under similar conditions | [1] |
| CuI/Spiro-OMeTAD double layer | 17.44% | 85% of initial PCE (after 250h at 80°C) | [2] |
| Single-layer Spiro-OMeTAD | Not specified | 55% of initial PCE (after 250h at 80°C) | [2] |
Note: The data presented is for illustrative purposes and is based on different carbazole derivatives and testing conditions. Direct comparative studies with this compound are still limited in publicly available literature.
Experimental Protocols
To ensure reproducible and comparable stability testing, standardized protocols are essential. The following methodologies are based on established practices for organic electronic devices.
Protocol 1: Accelerated Thermal Aging (ISOS-D-2)
Objective: To evaluate the intrinsic thermal stability of the device in the dark.
Methodology:
-
Initial Characterization: Measure the initial current density-voltage (J-V) characteristics, electroluminescence (EL) spectra (for OLEDs), or power conversion efficiency (PCE) (for solar cells) of the unencapsulated devices.
-
Aging Conditions: Place the devices in a dark, temperature-controlled chamber (e.g., a Binder chamber) at a constant elevated temperature, typically 65 °C or 85 °C. The relative humidity should be controlled at a low level (e.g., <45%).[3]
-
Periodic Measurements: At predetermined intervals (e.g., every 24, 48, 100, 250, 500 hours), remove the devices from the chamber and allow them to cool to room temperature.
-
Performance Monitoring: Re-measure the J-V characteristics, EL spectra, or PCE under the same conditions as the initial characterization.
-
Data Analysis: Plot the key performance parameters (e.g., normalized luminance, PCE) as a function of aging time to determine the device lifetime (e.g., T80, the time to reach 80% of the initial performance).
Protocol 2: UV Accelerated Aging
Objective: To assess the device's stability under exposure to ultraviolet radiation, simulating the short-wavelength component of sunlight.
Methodology:
-
Pre-test Preparation: Ensure the UV accelerated aging chamber is functioning correctly, with stable temperature, humidity, and radiation intensity.
-
Sample Placement: Mount the devices within the chamber according to the manufacturer's instructions.
-
Testing Conditions: Set the desired UV radiation intensity (e.g., according to ISO 4892-3), temperature, and humidity.[4] Different UV sources (e.g., UVA-340, UVB-313) can be used to simulate different environmental conditions.[4]
-
Periodic Evaluation: At regular intervals, remove the devices and measure their performance parameters as described in Protocol 1.
-
Analysis: Analyze the degradation of performance as a function of UV exposure time.
Protocol 3: Spectroscopic Analysis of Degradation Products
Objective: To identify the chemical changes and degradation products within the device layers after aging.
Methodology:
-
Sample Preparation: Carefully de-encapsulate the aged device in an inert atmosphere (e.g., a glovebox).
-
Extraction: Dissolve the organic layers in a suitable solvent (e.g., toluene or chloroform).
-
Analysis Techniques:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Separate the components of the dissolved organic layers and identify the molecular weights of the degradation products.[4]
-
UV-Vis Spectroscopy: Analyze the absorption spectra of the pristine and degraded materials to identify changes in electronic transitions.[5]
-
Photoluminescence (PL) Spectroscopy: Compare the emission spectra of fresh and aged samples to detect the emergence of new emissive species, which may indicate the formation of degradation byproducts.[4]
-
Visualizations
Degradation Pathway of 9-Phenylcarbazole Derivatives
The primary degradation mechanism for 9-phenylcarbazole, a close structural analog of this compound, is understood to be the cleavage of the C-N bond between the carbazole and phenyl units. This process is often initiated by excitonic energy or the presence of polarons under operational stress.[4]
References
A Head-to-Head Comparison of 9-(4-ethynylphenyl)carbazole and Similar Commercial Compounds for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the selection of high-performance materials is paramount. Carbazole derivatives have emerged as a critical class of compounds, prized for their excellent hole-transporting properties, thermal stability, and tunable electronic characteristics.[1][2] This guide provides a head-to-head comparison of 9-(4-ethynylphenyl)carbazole, a versatile building block, with commercially established carbazole-based and other hole-transporting materials (HTMs).
The inclusion of an ethynylphenyl group on the carbazole core in this compound allows for its use in "click" chemistry and Sonogashira coupling reactions, enabling the synthesis of advanced polymers and functional materials.[3] This guide will delve into its performance characteristics in the context of widely used commercial alternatives such as N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD).
Quantitative Data Comparison
The following tables summarize the key photophysical, electronic, and device performance parameters of this compound and its commercial counterparts. Data has been compiled from various sources, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Photophysical and Electronic Properties of Selected Hole-Transporting Materials
| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Hole Mobility (μ) (cm²/Vs) |
| This compound | -5.4 to -5.8 | -2.1 to -2.4 | ~2.9 | Not widely reported |
| NPB | -5.4 to -5.5 | -2.4 | ~2.3 | 1.63 x 10⁻⁵ to 7.64 x 10⁻⁴[4] |
| TAPC | -5.5 | -2.0 | ~2.9 | 1.0 x 10⁻²[5] |
| Spiro-OMeTAD | -5.0 to -5.22 | -2.0 to -2.25 | ~2.3 | 2.1 x 10⁻⁵ to 4.5 x 10⁻⁵[6] |
Table 2: Performance of Selected Hole-Transporting Materials in OLEDs
| HTM | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| NPB | ITO/NPB/Alq₃/LiF/Al | ~3.27 | Not widely reported | Not widely reported | ~3.6 |
| TAPC | ITO/TAPC/Alq₃/LiF/Al | ~21.1 - 55.74[7] | ~18.58 - 29.28[7] | ~10.6 - 21.59[7] | Not widely reported |
Table 3: Performance of Selected Hole-Transporting Materials in Perovskite Solar Cells
| HTM | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-circuit Voltage (Voc) (V) | Short-circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD | FTO/TiO₂/Perovskite/HTM/Au | 10.2 - 22.95[3][6] | ~1.0 - 1.15 | ~20 - 24 | ~70 - 80 |
| Carbazole Derivatives (general) | FTO/TiO₂/Perovskite/HTM/Au | 9.8 - 20.4[3][7] | ~0.9 - 1.1 | ~18 - 23 | ~65 - 75 |
Note: While specific PCE data for this compound as the primary HTM in perovskite solar cells is limited, its derivatives and other carbazole-based HTMs have shown promising results.[8][9]
Experimental Protocols
Detailed methodologies for the fabrication and characterization of OLED and perovskite solar cell devices are provided below. These protocols are intended to serve as a baseline for comparative studies.
OLED Fabrication and Characterization
A standard procedure for the fabrication of a multilayer OLED device is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer (typically 10 nm) of a hole injection material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed at 120°C for 15 minutes in a vacuum oven.
-
Hole Transport Layer (HTL) Deposition: The carbazole-based hole transport material (e.g., this compound, NPB, or TAPC) is dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene) and spin-coated on top of the HIL. The thickness of this layer is typically in the range of 20-40 nm. The substrate is then annealed to remove the solvent.
-
Emissive Layer (EML) Deposition: The light-emitting material (e.g., Alq₃ doped with a fluorescent or phosphorescent dye) is deposited via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The thickness of the EML is typically 30-60 nm.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron-transporting material (e.g., TPBi) and an electron-injecting material (e.g., LiF) are sequentially deposited by thermal evaporation.
-
Cathode Deposition: A metal cathode (e.g., Aluminum) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photodetector. The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured with a spectrometer. The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data.
Perovskite Solar Cell Fabrication and Characterization
A typical protocol for the fabrication of a n-i-p planar perovskite solar cell is as follows:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass is cleaned sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. A compact TiO₂ blocking layer is then deposited by spin-coating a precursor solution followed by sintering at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.
-
Hole Transport Layer (HTL) Deposition: The hole-transporting material (e.g., this compound or Spiro-OMeTAD) solution, often containing additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: A gold or silver back contact is deposited by thermal evaporation through a shadow mask.
-
Characterization: The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator. The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted from the J-V curve. The external quantum efficiency (EQE) is measured using a dedicated setup.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Conclusion
This compound stands as a promising and versatile building block for the synthesis of advanced materials for optoelectronic applications. Its key advantage lies in the reactive ethynyl group, which allows for further functionalization and polymerization to create materials with tailored properties. While direct, comprehensive performance data in standard device architectures is somewhat limited compared to well-established commercial HTMs like NPB, TAPC, and Spiro-OMeTAD, the broader family of carbazole derivatives has demonstrated significant potential in both OLEDs and perovskite solar cells.
The provided data and experimental protocols offer a foundation for researchers to conduct their own comparative studies. Future work should focus on the systematic evaluation of this compound and its derivatives in optimized device structures to fully elucidate their potential and guide the rational design of next-generation hole-transporting materials. The continued exploration of structure-property relationships within the carbazole family will undoubtedly pave the way for more efficient and stable optoelectronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 9. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 9-(4-Ethynylphenyl)carbazole: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of 9-(4-Ethynylphenyl)carbazole, ensuring laboratory safety and environmental compliance.
This document provides detailed procedures for the proper disposal of this compound, a compound utilized in various research and development applications. Adherence to these guidelines is critical to mitigate potential hazards to personnel and the environment. This substance is suspected of causing cancer and is recognized as being toxic to aquatic life with long-lasting effects.[1]
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The primary hazards include skin and eye irritation, potential respiratory irritation, and suspicion of carcinogenicity.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this solid compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Physical State | Solid |
| Appearance | Beige |
| Odor | Pungent |
| Melting Point/Range | 240 - 246 °C / 464 - 474.8 °F |
| Boiling Point/Range | 355 °C / 671 °F |
| Flash Point | 220 °C / 428 °F |
| Water Solubility | Insoluble |
| Reference | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[2]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible materials can lead to dangerous reactions.
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] A high-density polyethylene (HDPE) container is generally suitable.[2] The container must be kept closed at all times, except when adding waste.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect").
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
4. Disposal:
-
Approved Waste Disposal: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.
-
Environmental Protection: Do not allow the chemical to enter drains, surface water, or the ground water system.[1] It is crucial to prevent environmental release.[1]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup: For small spills of the solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.[1][2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your institution's EHS department.[2]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for handling a this compound spill.
References
Personal protective equipment for handling 9-(4-Ethynylphenyl)carbazole
Essential Safety and Handling Guide for 9-(4-Ethynylphenyl)carbazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. This guidance is based on safety data for the closely related parent compound, carbazole, and its derivatives. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure a safe laboratory environment.
Hazard Summary
Carbazole and its derivatives are suspected carcinogens and may cause genetic defects. They can also cause skin, eye, and respiratory irritation.[1][2][3] These compounds are also recognized as being potentially toxic to aquatic life with long-lasting effects.[2] Due to these inherent risks, all personal contact, including inhalation, should be avoided.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended personal protective equipment for handling this compound in solid form and in solution.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing or aerosol generation.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn.[4][5] For operations with a higher risk of exposure, consider double gloving.[6] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned.[4] For large quantities or in case of a spill, full-body protective clothing is recommended. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with a particle filter if ventilation is inadequate or when handling powders to avoid dust inhalation.[1][4][7] |
Operational and Disposal Plans
Adherence to strict operational procedures and waste disposal protocols is essential for the safe handling of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
Preparation:
-
Review Safety Information: Before handling, ensure you have read and understood the safety information for related carbazole compounds.[4]
-
Work Area: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
PPE: Wear the appropriate PPE as detailed in the table above.[4]
-
Equipment: Prepare all necessary equipment and reagents before introducing this compound to the workspace.[4]
Handling:
-
Avoid Dust and Aerosols: When handling the solid compound, avoid the formation of dust and aerosols.[4] When weighing the solid, do so in a fume hood or a ventilated balance enclosure.[4]
-
Containment: Keep containers of this compound tightly closed when not in use.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Decontaminate all surfaces and equipment that have come into contact with the compound.
-
PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[4][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Spill Response: In the event of a spill, evacuate the area and alert others. If it is safe to do so, contain the spill and clean it up using an inert absorbent material for liquids or by carefully sweeping up solids.[1][8] All spill cleanup materials must be placed in a sealed container and disposed of as hazardous waste.[8] Avoid creating dust during the cleanup of solid spills.[1]
References
- 1. uprm.edu [uprm.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
